molecular formula C8H10ClNO B136229 (4-Chloro-3,5-dimethylpyridin-2-YL)methanol CAS No. 150054-50-5

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Cat. No.: B136229
CAS No.: 150054-50-5
M. Wt: 171.62 g/mol
InChI Key: CQKHUAFREIMBJI-UHFFFAOYSA-N
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Description

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKHUAFREIMBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60430824
Record name (4-Chloro-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150054-50-5
Record name (4-Chloro-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60430824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

CAS Number: 150054-50-5

This technical guide provides a comprehensive overview of this compound, including its properties and potential applications. Due to the limited availability of detailed public information on this specific compound, this guide also includes extensive information on the structurally similar and well-researched analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, as a reference for potential synthetic routes, biological activities, and experimental protocols.

Core Compound: this compound

This compound is a substituted pyridine derivative. While specific experimental data is scarce, its structural features suggest its potential as an intermediate in organic synthesis, particularly in the development of novel chemical entities for pharmaceutical and materials science research.

Chemical and Physical Properties

A summary of the known and computed properties of this compound is presented below.

PropertyValue
CAS Number 150054-50-5
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.63 g/mol
IUPAC Name This compound
InChI Key CQKHUAFREIMBJI-UHFFFAOYSA-N

Analog Compound for In-depth Analysis: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

To provide a detailed technical guide as requested, we will now focus on the closely related analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS: 86604-78-6). This compound is a critical intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1]

Chemical and Physical Properties of the Analog

The following table summarizes the key chemical and physical properties of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[2][3][4][5]

PropertyValue
CAS Number 86604-78-6
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol [3]
Appearance White to light brown powder or crystal[3][6]
Melting Point 56.5-60.5 °C[2][3][4]
Boiling Point 115-135 °C at 0.01 Torr[3][6]
Solubility Slightly soluble in Chloroform[2][6]
Density 1.092 ± 0.06 g/cm³ (Predicted)[3]
pKa 13.27 ± 0.10 (Predicted)[2][3]
LogP 0.74[4]
Applications in Drug Development

(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a key building block for the synthesis of substituted benzimidazoles, most notably proton pump inhibitors (PPIs) such as omeprazole and esomeprazole.[1][6] These drugs are highly effective in reducing gastric acid secretion by irreversibly inhibiting the gastric H+/K+-ATPase.[1]

Signaling Pathway: Proton Pump Inhibition

The derivatives of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol are prodrugs that, after systemic absorption, accumulate in the acidic environment of the secretory canaliculi of gastric parietal cells.[1] In this acidic milieu, they undergo a chemical rearrangement to a reactive sulfenamide intermediate, which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1]

PPI_Mechanism Mechanism of Proton Pump Inhibition Prodrug PPI Prodrug (Weak Base) Accumulation Selective Accumulation in Acidic Canaliculi Prodrug->Accumulation Activation Acid-Catalyzed Activation Accumulation->Activation Sulfenamide Reactive Sulfenamide Intermediate Activation->Sulfenamide Binding Covalent Binding to Cysteine Residues Sulfenamide->Binding Enzyme H+/K+-ATPase (Proton Pump) Enzyme->Binding Inhibition Irreversible Inhibition Binding->Inhibition

Mechanism of Proton Pump Inhibition by PPIs.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of compounds derived from (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol from 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol describes the hydrolysis of the chloromethyl group to a hydroxymethyl group.[7]

Materials:

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Methanol

  • Water

  • Potassium iodide

  • Sodium hydroxide

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • Dissolve 80 g of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in 300 ml of methanol and 150 ml of water.[7]

  • Add 5.4 g of potassium iodide and 40.4 g of sodium hydroxide to the solution.[7]

  • Heat the mixture to reflux and stir for 4 hours.[7]

  • After the reaction is complete, remove the methanol by rotary evaporation.[7]

  • Add 300 ml of water to the residue and extract the product three times with 150 ml of dichloromethane.[7]

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the final product.[7]

Synthesis_Workflow Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Start 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Dissolve Dissolve in Methanol/Water Start->Dissolve AddReagents Add KI and NaOH Dissolve->AddReagents Reflux Reflux for 4 hours AddReagents->Reflux Evaporate Remove Methanol (Rotary Evaporation) Reflux->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Product (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Concentrate->Product

Workflow for the synthesis of the analog compound.
In Vitro H+/K+-ATPase Inhibition Assay

This assay is used to determine the inhibitory potency of PPIs.[1]

Materials:

  • Gastric microsomes (source of H+/K+-ATPase)

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Test compound (PPI)

  • ATP

  • Trichloroacetic acid

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, KCl, and the prepared gastric microsomes.[1]

  • Pre-incubate the test compound at various concentrations with the microsomes.[1]

  • Initiate the enzymatic reaction by the addition of ATP.[1]

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).[1]

  • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).[1]

  • Determine the amount of inorganic phosphate released from ATP hydrolysis to measure enzyme activity.

  • Calculate the IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.[1]

Conclusion

This compound is a chemical intermediate with potential for use in various fields of chemical synthesis. While detailed studies on this specific compound are not widely published, the extensive research on its methoxy analog, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, highlights the importance of this class of compounds, particularly in the development of proton pump inhibitors. The experimental protocols and biological pathways described for the methoxy analog can serve as a valuable blueprint for the investigation and potential application of this compound in future research and development endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a heterocyclic organic compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and potential biological relevance. Due to the limited availability of direct experimental data for this specific chloro-analog, this guide also draws upon established knowledge of its closely related methoxy-analog, a key intermediate in the synthesis of proton pump inhibitors. This document aims to serve as a valuable resource for researchers by consolidating available data, presenting relevant experimental protocols, and outlining potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 150054-50-5, is a pyridine derivative with a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol .[1][2] Its hydrochloride salt is also documented under CAS Number 143016-70-0, with a molecular formula of C₈H₁₁Cl₂NO and a molecular weight of 208.09 g/mol .[3]

A summary of the available and computed physicochemical properties is presented in Table 1. It is important to note that experimentally determined values for properties such as melting point, boiling point, and solubility are not widely reported in the literature. The data presented are primarily sourced from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound HydrochlorideSource(s)
CAS Number 150054-50-5143016-70-0[2][3]
Molecular Formula C₈H₁₀ClNOC₈H₁₁Cl₂NO[1][3]
Molecular Weight 171.62 g/mol 208.09 g/mol [1][3]
IUPAC Name This compoundThis compound;hydrochloride[3][4]
Appearance Not AvailableNot Available[1]
Storage 2-8°C RefrigeratorNot Available[1]

Synthesis and Experimental Protocols

A general workflow for the synthesis of related 2-(chloromethyl)pyridine derivatives from their 2-(hydroxymethyl) counterparts often involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) in an inert solvent like dichloromethane.[5][6]

Hypothetical Synthesis Workflow

The logical progression for the synthesis of this compound could start from 3,5-dimethylpyridine. This would likely involve a multi-step process including oxidation, nitration, chlorination, and functional group manipulations at the 2-position methyl group.

Synthetic Workflow Start 3,5-Dimethylpyridine N_Oxide 3,5-Dimethylpyridine N-oxide Start->N_Oxide Oxidation Nitro_N_Oxide 3,5-Dimethyl-4-nitropyridine N-oxide N_Oxide->Nitro_N_Oxide Nitration Chloro_N_Oxide 4-Chloro-3,5-dimethylpyridine N-oxide Nitro_N_Oxide->Chloro_N_Oxide Chlorination Rearrangement_Intermediate 2-Acetoxymethyl-4-chloro- 3,5-dimethylpyridine Chloro_N_Oxide->Rearrangement_Intermediate Rearrangement (e.g., Ac₂O) Target This compound Rearrangement_Intermediate->Target Hydrolysis Chlorination Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation Dissolve Dissolve 2-(hydroxymethyl)pyridine in anhydrous DCM Inert Establish inert atmosphere Dissolve->Inert Cool Cool solution to 0°C Inert->Cool Add_SOCl2 Slowly add thionyl chloride solution Cool->Add_SOCl2 Stir Stir at room temperature Add_SOCl2->Stir Monitor Monitor reaction progress Stir->Monitor Evaporate Remove solvent under reduced pressure Monitor->Evaporate Suspend Suspend residue in hexane Evaporate->Suspend Filter Filter to collect solid Suspend->Filter Wash_Dry Wash with hexane and dry Filter->Wash_Dry Product 2-(Chloromethyl)pyridine derivative Wash_Dry->Product PPI Synthesis Logic Start (4-Substituted-3,5-dimethylpyridin- 2-YL)methanol Activation Activation of Hydroxyl Group Start->Activation e.g., Chlorination Coupling Coupling with Benzimidazole Derivative Activation->Coupling Oxidation Oxidation Coupling->Oxidation PPI Proton Pump Inhibitor Oxidation->PPI

References

In-Depth Technical Guide: Elucidation of the Structure of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key pyridine derivative. This document details its chemical structure, provides an analysis of its Nuclear Magnetic Resonance (NMR) data, and outlines a plausible synthetic pathway.

Chemical Structure

The compound of interest is this compound, with the Chemical Abstracts Service (CAS) registry number 150054-50-5 . Its molecular structure consists of a pyridine ring substituted with a chloro group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position.

Molecular Formula: C₈H₁₀ClNO

Canonical SMILES: CC1=CN=C(C(=C1Cl)C)CO

InChI Key: CQKHUAFREIMBJI-UHFFFAOYSA-N

The structural arrangement of the substituents on the pyridine ring is crucial for its chemical properties and reactivity. The following diagram illustrates the elucidated structure.

Caption: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Data

Detailed experimental NMR data for this compound is not widely available in peer-reviewed literature. However, based on the known chemical structure and typical chemical shifts for similar pyridine derivatives, a predicted NMR data summary is presented below. It is crucial to note that experimental verification is necessary for definitive structural confirmation.

Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.3s1HH-6 (Pyridine)
~4.7s2H-CH₂OH
~2.4s3H-CH₃ (at C-5)
~2.3s3H-CH₃ (at C-3)
~2.0-3.0 (broad)s1H-OH
Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~160C-2 (Pyridine)
~150C-6 (Pyridine)
~145C-4 (Pyridine)
~135C-3 (Pyridine)
~125C-5 (Pyridine)
~60-CH₂OH
~20-CH₃ (at C-5)
~18-CH₃ (at C-3)

Experimental Protocols: A Plausible Synthetic Approach

Step 1: N-Oxidation of 3,5-Dimethylpyridine

Methodology:

  • Dissolve 3,5-dimethylpyridine in a suitable solvent such as acetic acid.

  • Add an oxidizing agent, for example, hydrogen peroxide (H₂O₂), dropwise to the solution while maintaining a controlled temperature, typically below 40°C.

  • After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 60-70°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it with a suitable base, such as sodium carbonate, until the pH is approximately 7-8.

  • Extract the product, 3,5-dimethylpyridine N-oxide, with an organic solvent like dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Nitration of 3,5-Dimethylpyridine N-Oxide

Methodology:

  • To a mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add the 3,5-dimethylpyridine N-oxide from the previous step.

  • Maintain the reaction temperature below 10°C during the addition.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 80-90°C for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base, such as ammonium hydroxide, to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield 4-nitro-3,5-dimethylpyridine N-oxide.

Step 3: Chlorination and Reduction to form the Precursor

This step involves the conversion of the nitro group to a chloro group and subsequent reduction of the N-oxide. This can be a challenging transformation and may require specific reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). A subsequent reduction step, for instance, using a reducing agent like iron in acetic acid, would be necessary to remove the N-oxide.

Step 4: Functionalization at the 2-position

Introducing the hydroxymethyl group at the 2-position of the 4-chloro-3,5-dimethylpyridine intermediate would be the final key transformation. This could potentially be achieved through a lithiation reaction at the 2-position followed by quenching with formaldehyde.

Note: The synthetic pathway described above is a conceptual outline and has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel compound like this compound follows a logical progression of analytical techniques.

G synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight and Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (e.g., -OH, C-Cl) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity and Stereochemistry purification->nmr elucidation Final Structure Elucidation ms->elucidation ir->elucidation nmr->elucidation

Caption: Logical workflow for the synthesis and structural elucidation of a chemical compound.

This guide serves as a foundational resource for professionals engaged in the research and development of pyridine-based compounds. The provided information, while based on established chemical principles, underscores the necessity for empirical validation of both the NMR data and the proposed synthetic route.

Spectroscopic Data Interpretation for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data interpretation for the novel compound (4-Chloro-3,5-dimethylpyridin-2-YL)methanol. Due to the limited availability of experimental data for this specific molecule, this guide leverages predicted spectroscopic data and established principles of spectroscopic analysis. It also includes a detailed experimental protocol for its synthesis, derived from analogous chemical transformations.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2s1HPyridine-H (Position 6)
~4.7s2H-CH₂OH
~3.5 (broad)s1H-OH
~2.4s3H-CH₃ (Position 3)
~2.3s3H-CH₃ (Position 5)
Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~160C2 (C-CH₂OH)
~150C4 (C-Cl)
~148C6
~130C3 (C-CH₃)
~128C5 (C-CH₃)
~65-CH₂OH
~15-CH₃ (Position 3)
~14-CH₃ (Position 5)
Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3050-3000MediumC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600-1550Medium-StrongC=C and C=N stretch (pyridine ring)
1450-1350MediumC-H bend (aliphatic)
1100-1000StrongC-O stretch (primary alcohol)
850-750StrongC-Cl stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
173/175High[M]⁺ (Molecular ion, showing 3:1 ratio for ³⁵Cl/³⁷Cl)
142/144Medium[M - CH₂OH]⁺
138Medium[M - Cl]⁺
114High[M - Cl - CH₂OH]⁺

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the chlorination of a suitable precursor followed by hydrolysis.

Step 1: Synthesis of 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

This procedure is adapted from analogous chlorination reactions of pyridyl methanols.

  • Materials: this compound precursor (e.g., 2-hydroxymethyl-3,5-dimethyl-4-pyridone), Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the this compound precursor in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 to 1.5 molar equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench the excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound via Hydrolysis

  • Materials: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine, Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), Water, and a suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl acetate).

  • Procedure:

    • Dissolve the 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine in a mixture of water and a co-solvent like methanol or ethanol.

    • Add a stoichiometric amount of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Remove the organic co-solvent by rotary evaporation.

    • Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by recrystallization or column chromatography.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data to confirm the structure of this compound.

Spectroscopic_Interpretation_Workflow Start Proposed Structure: This compound HNMR ¹H NMR Analysis Start->HNMR CNMR ¹³C NMR Analysis Start->CNMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS HNMR_Features Aromatic proton (s, 1H) -CH₂OH protons (s, 2H) -OH proton (br s, 1H) Two distinct -CH₃ singlets (3H each) HNMR->HNMR_Features Identifies proton environment CNMR_Features Aromatic carbons (C-Cl, C-N, etc.) -CH₂OH carbon Two distinct -CH₃ carbons CNMR->CNMR_Features Identifies carbon backbone IR_Features Broad O-H stretch (~3300 cm⁻¹) Aromatic C-H and C=C/C=N stretches Aliphatic C-H stretches C-O stretch (~1050 cm⁻¹) C-Cl stretch (~800 cm⁻¹) IR->IR_Features Identifies functional groups MS_Features Molecular ion peak [M]⁺ with isotopic pattern for Cl Fragmentation pattern corresponding to loss of -CH₂OH and -Cl MS->MS_Features Determines molecular weight and fragmentation Confirmation Structural Confirmation HNMR_Features->Confirmation CNMR_Features->Confirmation IR_Features->Confirmation MS_Features->Confirmation Final Confirmed Structure of This compound Confirmation->Final Data Consistent with Proposal

Caption: Logical workflow for spectroscopic data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics and synthesis of this compound. As experimental data becomes available, this document can be updated to provide a more definitive analysis. Researchers are encouraged to use the predicted data as a reference for the identification and characterization of this compound.

A Technical Guide to (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a heterocyclic organic compound of interest to researchers and professionals in synthetic chemistry and drug development. This document details its commercial availability, physicochemical properties, and its role as a synthetic intermediate, particularly in the context of pharmaceutical manufacturing.

Commercial Availability and Suppliers

This compound, identified by CAS number 150054-50-5, is commercially available from a number of chemical suppliers. It is typically offered at a purity of 95% or higher. The compound is also available as a hydrochloride salt (CAS No. 143016-70-0).

A summary of representative suppliers is provided in the table below. Please note that availability and pricing are subject to change and should be confirmed with the respective suppliers.

SupplierProduct NameCAS NumberPurityAdditional Notes
Gentaur(4-Chloro-3,5-Dimethylpyridin-2-Yl) Methanol150054-50-5-Catalog No. GNT-ST-06555.[1]
ChemUniverseThis compound150054-50-595%Product No. P49752.[2]
Acros PharmatechThis compound150054-50-595.00% +Catalog No. PRD2898.[3]
LGC StandardsThis compound Hydrochloride143016-70-0-Product Code TRC-C366860.[4]
MolCoreThis compound150054-50-5-Product No. MC712972.[5]

Physicochemical Properties

PropertyThis compound(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol
CAS Number 150054-50-586604-78-6
Molecular Formula C8H10ClNOC9H13NO2
Molecular Weight 171.62 g/mol 167.21 g/mol
Appearance Not specified (likely a solid)White to light brown powder or crystal[6]
Melting Point Not specified56.5-60.5 °C[6]
Boiling Point Not specified115-135 °C at 0.01 Torr[6]
Solubility Not specifiedSlightly soluble in Chloroform[6]

Synthesis and Application in Drug Development

This compound is primarily utilized as a chemical intermediate. Its structural similarity to key precursors for proton pump inhibitors (PPIs), such as omeprazole, suggests its main application is in the synthesis of these active pharmaceutical ingredients. Specifically, it can serve as a precursor to (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a crucial building block for omeprazole.

The logical workflow for the application of this compound in the synthesis of a generic proton pump inhibitor is illustrated in the diagram below.

G chloro This compound methoxy (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol chloro->methoxy Nucleophilic Substitution (e.g., NaOMe) activated Activated Methoxy Intermediate (e.g., chloromethyl derivative) methoxy->activated Activation (e.g., SOCl2) coupled Coupled Intermediate activated->coupled benzimidazole Benzimidazole Thiol Derivative benzimidazole->coupled Coupling Reaction ppi Proton Pump Inhibitor (e.g., Omeprazole) coupled->ppi Oxidation

Caption: Logical workflow for the application of this compound in PPI synthesis.

Experimental Protocols

While specific experimental protocols starting from this compound are not widely published, the following sections provide representative synthetic procedures based on closely related transformations documented in patent literature. These are intended for informational purposes and should be adapted and optimized by qualified researchers.

The synthesis of this compound can be envisioned through the chlorination of a corresponding pyridone precursor, a method described in patent literature for analogous compounds.

G pyridone 3,5-Dimethyl-2-hydroxymethyl-4-pyridone chloro_product (4-Chloro-2-chloromethyl-3,5-dimethylpyridine) pyridone->chloro_product pocls Phosphorus Oxychloride (POCl3) pocls->chloro_product Chlorinating Agent target This compound chloro_product->target Hydrolysis hydrolysis Selective Hydrolysis

Caption: Plausible synthetic pathway to this compound.

Experimental Procedure (Adapted from EP0899268A2):

  • Chlorination: A solution of 3,5-Dimethyl-2-hydroxymethyl-4-pyridone in phosphorus oxychloride is stirred at reflux for 1 hour.

  • Work-up: The resulting solution is evaporated under reduced pressure to remove excess phosphorus oxychloride. Any remaining reagent can be removed by azeotropic distillation with toluene.

  • Purification: The residue containing the chlorinated intermediate is then carried forward.

  • Hydrolysis: Selective hydrolysis of the 2-chloromethyl group to a 2-hydroxymethyl group would yield the target compound. This step would require carefully controlled conditions to avoid substitution at the 4-chloro position.

The conversion of the chloro-substituted pyridine to the methoxy-substituted analog is a key transformation. This is typically achieved via a nucleophilic aromatic substitution reaction using a methoxide source.

Experimental Procedure (General):

  • Reaction Setup: this compound is dissolved in a suitable solvent, such as methanol.

  • Reagent Addition: A solution of sodium methoxide in methanol is added to the reaction mixture. The reaction may require heating to reflux to proceed at a reasonable rate.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Safety Information

A comprehensive safety data sheet (SDS) for this compound was not available in the public domain at the time of this writing. As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the hydrochloride salt and related chlorinated pyridine compounds, hazards such as skin and eye irritation are noted. Users should consult the supplier-specific SDS for detailed safety and handling information.

Conclusion

This compound is a commercially available pyridine derivative that serves as a valuable intermediate in organic synthesis. Its primary utility lies in its potential as a precursor for (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, a key building block in the industrial synthesis of proton pump inhibitors. While detailed physicochemical and toxicological data are limited, its structural relationship to well-known pharmaceutical intermediates underscores its importance for researchers in medicinal chemistry and process development.

References

The Synthesis of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthetic routes for (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes the reaction pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the development of several active pharmaceutical ingredients. This guide focuses on a prominent and effective two-step synthetic pathway commencing from a pyridone precursor.

Synthetic Pathway Overview

The most commonly cited synthetic route to this compound involves a two-step process:

  • Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-pyridone: This precursor is synthesized via the hydrogenolysis of an N-benzyl protected pyridone derivative.

  • Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-pyridone: The pyridone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to yield the final product.

The overall synthetic scheme is depicted below:

synthesis_overview start N-Benzyl-2-ethoxycarbonyl- 3,5-dimethyl-4-pyridone precursor 2-Hydroxymethyl-3,5-dimethyl-4-pyridone start->precursor Hydrogenolysis (H₂, Pd/C) final_product This compound precursor->final_product Chlorination (POCl₃) experimental_workflow_step1 cluster_prep Reaction Setup cluster_reaction Hydrogenolysis cluster_workup Workup dissolve Dissolve N-benzyl-2-ethoxycarbonyl- 3,5-dimethyl-4-pyridone in Acetic Acid add_catalyst Add 10% Pd/C dissolve->add_catalyst hydrogenate Hydrogenate at 55 psi overnight at room temperature add_catalyst->hydrogenate filter Filter through Celite hydrogenate->filter evaporate Evaporate Filtrate filter->evaporate product 2-Hydroxymethyl-3,5-dimethyl-4-pyridone evaporate->product experimental_workflow_step2 cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Isolation prepare_solution Prepare a 15-20% solution/suspension of 2-Hydroxymethyl-3,5-dimethyl-4-pyridone in anhydrous sulfolane add_reagent Add 1.5 eq. of POCl₃ prepare_solution->add_reagent heat_stir Heat to 70-75 °C and stir for 0.5 - 1.5 hours add_reagent->heat_stir isolate Isolate Crude Product heat_stir->isolate final_product This compound isolate->final_product

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol from its Hydrochloride Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol from its hydrochloride salt. The described method is a straightforward acid-base neutralization followed by liquid-liquid extraction and solvent evaporation, a common and efficient procedure for the liberation of free amine compounds from their salt forms. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a valuable substituted pyridine intermediate in the synthesis of various pharmaceutical compounds. Often, this compound is stored and handled as its more stable hydrochloride salt. To utilize this intermediate in subsequent synthetic steps that require the free pyridine, a deprotonation reaction is necessary. The following protocol details a robust and scalable method for the neutralization of this compound hydrochloride to yield the desired free base.

Reaction Scheme

The reaction involves the deprotonation of the pyridinium nitrogen of the hydrochloride salt using a mild base, such as sodium bicarbonate. This converts the water-soluble salt into the free pyridine, which is then extracted into an organic solvent.

This compound Hydrochloride → this compound

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound from its hydrochloride precursor.

ParameterValue
Starting Material This compound Hydrochloride
Reagents Sodium Bicarbonate, Deionized Water, Ethyl Acetate, Anhydrous Sodium Sulfate
Reaction Time ~30 minutes
Reaction Temperature Room Temperature (20-25 °C)
Product Appearance Off-white to light yellow solid
Expected Yield 90-98%
Purity (by HPLC) >98%

Experimental Protocol

Materials and Equipment:

  • This compound Hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a suitable beaker, dissolve this compound hydrochloride (1.0 eq.) in deionized water (10 mL per gram of hydrochloride salt). Stir at room temperature until all the solid has dissolved.

  • Neutralization: To the stirred solution, slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous solution is between 8 and 9. Effervescence (release of CO₂) will be observed. Continue stirring for 10-15 minutes to ensure the neutralization is complete.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL per gram of the initial hydrochloride salt). After each extraction, allow the layers to separate fully and collect the organic (upper) layer.

  • Drying: Combine the organic extracts in an Erlenmeyer flask. Dry the combined organic layers over anhydrous sodium sulfate for 15-20 minutes with occasional swirling.

  • Filtration and Concentration: Filter the solution to remove the sodium sulfate. Rinse the drying agent with a small amount of fresh ethyl acetate to ensure complete transfer of the product. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate.

  • Isolation: The resulting solid is the desired product, this compound. Dry the product under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the key logical relationships and workflows described in this document.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start This compound Hydrochloride dissolution 1. Dissolution in Water start->dissolution neutralization 2. Neutralization (aq. NaHCO3, pH 8-9) dissolution->neutralization extraction 3. Extraction (Ethyl Acetate) neutralization->extraction drying 4. Drying (Na2SO4) extraction->drying concentration 5. Concentration (Rotary Evaporator) drying->concentration end This compound concentration->end

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway start Pyridinium Hydrochloride (Water Soluble) base Addition of Base (e.g., NaHCO3) start->base Deprotonation free_pyridine Free Pyridine (Organic Soluble) base->free_pyridine salt Salt Byproduct (e.g., NaCl, H2O, CO2) base->salt

Caption: Chemical transformation pathway from hydrochloride salt to free base.

Synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

The synthesis outlined herein is a multi-step process commencing from the readily available starting material, 3,5-Lutidine. The protocol details the necessary reagents, reaction conditions, and purification methods for each stage of the synthesis, culminating in the desired product. All quantitative data is summarized for clarity, and a visual workflow of the synthesis is provided.

Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. Please note that yields are based on representative literature procedures for analogous compounds and may vary depending on experimental conditions.

StepReactionStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)ProductYield (%)
1N-Oxidation3,5-LutidineHydrogen Peroxide, Acetic Acid-1670-803,5-Dimethylpyridine-N-oxide~90
2Nitration3,5-Dimethylpyridine-N-oxideNitric Acid, Sulfuric Acid-41003,5-Dimethyl-4-nitropyridine-N-oxide~85
3Chlorination3,5-Dimethyl-4-nitropyridine-N-oxideHydrochloric Acid, Sodium ChlorideAcetonitrile12Reflux4-Chloro-3,5-dimethylpyridine-N-oxideHigh
4Rearrangement & Hydrolysis4-Chloro-3,5-dimethylpyridine-N-oxideAcetic Anhydride, Sodium Hydroxide-2 (rearrangement), 2 (hydrolysis)100 (rearrangement), RT (hydrolysis)This compoundModerate

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

  • In a round-bottom flask equipped with a reflux condenser, add 3,5-Lutidine.

  • Slowly add glacial acetic acid, followed by the dropwise addition of 30% hydrogen peroxide while stirring and maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to 70-80°C for 16 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-Dimethylpyridine-N-oxide.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-oxide

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid, cooled in an ice bath, slowly add 3,5-Dimethylpyridine-N-oxide.

  • After the addition, heat the reaction mixture to 100°C for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize the solution with a 50% aqueous solution of sodium hydroxide.

  • The precipitated product is collected by filtration, washed with cold water, and dried to yield 3,5-Dimethyl-4-nitropyridine-N-oxide.

Step 3: Synthesis of 4-Chloro-3,5-dimethylpyridine-N-oxide

  • In a round-bottom flask, suspend 3,5-Dimethyl-4-nitropyridine-N-oxide and sodium chloride in acetonitrile.

  • Add concentrated hydrochloric acid to the suspension.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture and adjust the pH to 9 with a 20% sodium hydroxide solution.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 4-Chloro-3,5-dimethylpyridine-N-oxide.[1]

Step 4: Synthesis of this compound

  • Add 4-Chloro-3,5-dimethylpyridine-N-oxide to acetic anhydride and heat the mixture at 100°C for 2 hours.

  • Cool the reaction mixture and pour it into a cold aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2 hours to hydrolyze the acetate intermediate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow

The following diagram illustrates the step-by-step synthesis of this compound from 3,5-Lutidine.

Synthesis_Workflow Start 3,5-Lutidine Step1 N-Oxidation (H₂O₂, AcOH) Start->Step1 Intermediate1 3,5-Dimethylpyridine-N-oxide Step1->Intermediate1 Step2 Nitration (HNO₃, H₂SO₄) Intermediate1->Step2 Intermediate2 3,5-Dimethyl-4-nitropyridine-N-oxide Step2->Intermediate2 Step3 Chlorination (HCl, NaCl) Intermediate2->Step3 Intermediate3 4-Chloro-3,5-dimethylpyridine-N-oxide Step3->Intermediate3 Step4 Rearrangement & Hydrolysis (Ac₂O, NaOH) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Disclaimer: This protocol is based on established chemical transformations for analogous compounds and should be performed by qualified personnel in a well-equipped laboratory. Appropriate safety precautions should be taken at all times. The yields are estimates and may vary.

References

Application Notes: The Pivotal Role of Substituted Pyridin-2-yl Methanols in Proton Pump Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the application of key pyridine-methanol derivatives in the synthesis of widely used proton pump inhibitors (PPIs). While the initial query specified (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, the core intermediate for blockbuster drugs like Omeprazole and Esomeprazole is, in fact, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol . This alcohol is typically converted to its more reactive hydrochloride salt, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride , before being coupled with a benzimidazole moiety.[1][2][3][4] A similar strategy is employed for other PPIs, such as Lansoprazole, which utilizes a structurally related trifluoroethoxy derivative.[5][6]

This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in this critical area of medicinal chemistry.

General Synthetic Strategy

The synthesis of sulfinylbenzimidazole-based PPIs follows a convergent strategy. The general workflow involves two key fragments: a substituted benzimidazole core and a substituted pyridine moiety. The (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol serves as the precursor to the latter.

The overall process can be summarized in three main stages:

  • Activation of the Pyridine Methanol: The hydroxyl group of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is converted into a good leaving group, typically a chloride, to facilitate nucleophilic substitution. This is commonly achieved using reagents like thionyl chloride (SOCl₂).[7][8]

  • Coupling Reaction: The activated pyridine derivative (e.g., 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl) is coupled with a substituted 2-mercaptobenzimidazole via a nucleophilic substitution reaction. This forms a thioether linkage, creating the core structure of the PPI.[7][9]

  • Oxidation: The final step involves the selective oxidation of the thioether to a sulfoxide. This oxidation is a critical step, as it creates the chiral center in asymmetric PPIs like Esomeprazole. Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA).[9][10]

Core Synthetic Pathways and Logical Workflow

The following diagrams illustrate the general synthetic pathway for PPIs like Omeprazole and the logical workflow for its production.

PPI_Synthesis_Pathway cluster_pyridine Pyridine Moiety Synthesis cluster_coupling_oxidation Coupling and Oxidation A (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol B 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl A->B  SOCl₂ (Chlorination)   D Thioether Intermediate (Pyrmetazole) B->D  Coupling (Nucleophilic Substitution)   C 5-Methoxy-2-mercapto- benzimidazole C->D E Final PPI (e.g., Omeprazole) D->E  m-CPBA (Oxidation)  

Caption: General synthetic pathway for Omeprazole.

Experimental_Workflow start Start prep_pyridine Synthesize & Activate Pyridine Methanol (e.g., via Chlorination) start->prep_pyridine prep_benzimidazole Prepare Substituted 2-Mercaptobenzimidazole start->prep_benzimidazole coupling Couple Pyridine and Benzimidazole Moieties to form Thioether prep_pyridine->coupling prep_benzimidazole->coupling oxidation Oxidize Thioether to Sulfoxide coupling->oxidation purification Purify Final Product (Crystallization/Chromatography) oxidation->purification analysis Analyze Product Quality (HPLC, NMR, MS) purification->analysis end End analysis->end

Caption: High-level experimental workflow for PPI synthesis.

Quantitative Data Summary

The efficiency of each synthetic step is critical for the overall yield and purity of the final active pharmaceutical ingredient (API). The following tables summarize quantitative data reported in various studies.

Table 1: Synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl
PrecursorReagentSolventTemperature (°C)Time (h)Yield (%)Reference
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolThionyl Chloride (SOCl₂)Dichloromethane (CH₂Cl₂)25-302.5Not specified[7]
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolThionyl Chloride (SOCl₂)Dichloromethane (CH₂Cl₂)-10 to 103-5>85% (overall)[5][11]
Table 2: Coupling Reaction to Form Thioether Intermediate
Pyridine DerivativeBenzimidazole DerivativeBase / CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl5-methoxy-2-mercaptobenzimidazoleSodium HydroxideEthanol / Water<10 to 30496[3]
2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine HCl2-mercaptobenzimidazoleSodium MethoxideMethanolReflux3Not specified[6][12]
Table 3: Oxidation of Thioether to Sulfoxide (Omeprazole)
Thioether IntermediateOxidizing AgentSolventTemperature (°C)Yield (%)Purity (%)Reference
Pyrmetazolem-CPBADichloromethaneNot specified>90%High[7][9]
PyrmetazoleH₃PW₁₂O₄₀ / H₂O₂Not specifiedNot specifiedHighHigh[13]
Esomeprazole Impurity ThioetherN,N-diisobutylethylamine / Cumene hydroperoxideToluene4065.499.4[14]

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis of Omeprazole, adapted from literature procedures.

Protocol 1: Chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Objective: To synthesize 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF, catalyst)

Procedure:

  • Suspend (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (0.0769 mol) in dichloromethane (23 mL) in a round-bottom flask equipped with a stirrer.[7]

  • Add a catalytic amount of dimethylformamide (0.0103 mol).[7]

  • With stirring, add thionyl chloride (0.1135 mol) dropwise over approximately 10 minutes at room temperature. The reaction is exothermic; maintain the temperature between 25-30°C using a water bath.[7]

  • After the addition is complete, continue stirring the mixture at room temperature for 2.5 hours.[7]

  • For an alternative procedure requiring lower temperatures, dissolve the starting material in dichloromethane and cool to an ice-salt bath (-10 to 10°C) before dropwise addition of SOCl₂. Maintain this temperature for 3-5 hours.[5]

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent like ethyl acetate.[5]

Protocol 2: Synthesis of 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzimidazole (Thioether)

Objective: To couple the activated pyridine with the benzimidazole core.

Materials:

  • 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (0.09 mol)

  • 2-mercapto-5-methoxybenzimidazole (0.10 mol)

  • Sodium hydroxide (0.13 mol)

  • Ethanol

  • Water

Procedure:

  • In a 1000 mL three-necked flask, dissolve sodium hydroxide (5 g) in ethanol (50 mL) and heat the mixture to 70-90°C.[3]

  • Add 2-mercapto-5-methoxybenzimidazole (17.8 g) and reflux until it is completely dissolved.[3]

  • Cool the resulting solution to below 10°C.[3]

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g) in water (100 mL).[3]

  • Slowly add the aqueous solution of the pyridine hydrochloride to the cooled benzimidazole solution. Allow the temperature to rise to 30°C.[3]

  • Maintain the reaction mixture at this temperature for 4 hours.[3]

  • After the incubation period, cool the mixture to 10°C, add 500 mL of water, and stir for 12 hours to precipitate the product.[3]

  • Collect the resulting white solid by suction filtration and dry to obtain the thioether product. A yield of 96% has been reported for this step.[3]

Protocol 3: Oxidation of Thioether to Omeprazole

Objective: To synthesize Omeprazole via selective oxidation.

Materials:

  • Thioether intermediate from Protocol 2

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate solution

Procedure:

  • Dissolve the thioether intermediate in dichloromethane in a round-bottom flask and cool the solution to a low temperature (e.g., -20°C to 0°C) to control the reaction and minimize side-product formation.[10]

  • In a separate flask, dissolve m-CPBA (1.0-1.2 equivalents) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred thioether solution while maintaining the low temperature.

  • Monitor the reaction progress by HPLC or TLC to ensure complete consumption of the starting material and to minimize over-oxidation to the sulfone byproduct.[10]

  • Once the reaction is complete, quench any excess oxidizing agent with a suitable reducing agent (e.g., sodium thiosulfate solution).

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a water wash.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Omeprazole.[1]

  • The crude product can be purified by crystallization from a suitable solvent system.

References

Application of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol in Omeprazole Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the utilization of (4-chloro-3,5-dimethylpyridin-2-yl)methanol in the synthesis of omeprazole, a widely used proton pump inhibitor. This guide includes a summary of quantitative data, detailed experimental procedures, and visual diagrams of the synthesis pathway to facilitate understanding and replication.

Overview of Synthesis

This compound is a key precursor in one of the synthetic routes to omeprazole. The synthesis generally involves the chlorination of the hydroxyl group of this compound to form 2-chloromethyl-4-chloro-3,5-dimethylpyridine, followed by a nucleophilic substitution with 5-methoxy-2-mercaptobenzimidazole to yield an intermediate sulfide. This intermediate then undergoes a methoxy substitution and a final oxidation step to produce omeprazole.

Quantitative Data Summary

The following tables summarize the yields and purity data reported in various examples of omeprazole intermediate synthesis. These variations often result from different reagents and reaction conditions being employed.

Intermediate/ProductReagents/ConditionsYield (%)Purity (%)Reference
Omeprazole IntermediateMethoxylation with HCl/Dichloromethane, Methylation with Ethanol/KOH, Chlorination with Oxalyl Chloride/Methanol78.999.41[1]
Omeprazole IntermediateMethoxylation with H₂SO₄/Dichloroethane, Methylation with Acetone, Chlorination with Oxalyl Chloride/Ethanol77.899.27[1]
Omeprazole IntermediateChlorination with Thionyl Chloride in Toluene, followed by pulping in Acetone78.199.33[1]
OmeprazoleOxidation of the sulfide intermediate>90>99[2]
5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazoleCoupling of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride and 2-mercapto-5-methoxybenzimidazole96Not Specified[3]

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of omeprazole starting from this compound.

Protocol 1: Chlorination of this compound

This protocol describes the conversion of the starting material to its more reactive chloromethyl derivative.

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂)

  • Dimethylformamide (DMF)

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 16 g (0.0769 mole) of this compound in 23 ml of dichloromethane.[2]

  • Add 0.8 ml (0.0103 mole) of dimethylformamide to the suspension.[2]

  • With stirring at room temperature, add 8.2 ml of thionyl chloride (0.1135 mole) dropwise over 9 minutes.[2]

  • Maintain the reaction temperature between 25-30°C during the addition, as the reaction is exothermic.[2]

  • After the addition is complete, continue stirring the mixture at room temperature for 2 hours and 30 minutes.[2]

  • The resulting product, 2-chloromethyl-4-chloro-3,5-dimethylpyridine, can be used in the next step, often without further purification.

Protocol 2: Synthesis of the Thioether Intermediate

This procedure details the coupling reaction between the chlorinated pyridine derivative and the benzimidazole core.

Materials:

  • Product from Protocol 1 (2-chloromethyl-4-chloro-3,5-dimethylpyridine)

  • 5-methoxy-2-mercaptobenzimidazole

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve 5 g (0.13 mol) of sodium hydroxide in 50 mL of ethanol, heating to 70-90°C.[3][4]

  • To this solution, add 17.8 g (0.10 mol) of 2-mercapto-5-methoxybenzimidazole and reflux until it completely dissolves.[3][4]

  • Cool the resulting solution to below 10°C.[3][4]

  • In a separate vessel, prepare a solution of the 2-chloromethyl derivative from the previous step in an appropriate solvent.

  • Slowly add the solution of the chlorinated pyridine derivative to the cooled benzimidazole solution.[4]

  • Allow the reaction temperature to rise to 30°C and maintain it for 4 hours.[3][4]

  • After the incubation period, cool the mixture to 10°C and add 500 mL of water.[3][4]

  • Stir the mixture for 12 hours, during which a white solid will precipitate.[3][4]

  • Collect the precipitated solid by suction filtration and dry it to obtain 5-methoxy-2-((4-chloro-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[4]

Protocol 3: Methoxylation and Oxidation to Omeprazole

This final protocol describes the conversion of the thioether intermediate to omeprazole.

Materials:

  • Thioether intermediate from Protocol 2

  • Sodium methoxide

  • Methanol

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)

  • Dichloromethane (if using m-CPBA)

Procedure for Methoxylation:

  • The nucleophilic substitution of the chloro group with a methoxy group is typically achieved by reacting the thioether intermediate with sodium methoxide in methanol.[2] The precise conditions for this step can vary and may require optimization.

Procedure for Oxidation:

  • Dissolve the methoxylated intermediate in a suitable solvent such as dichloromethane or methanol.[4][5]

  • Cool the solution to a temperature between -10°C and 10°C.[4][5]

  • Slowly add a controlled amount (approximately one molar equivalent) of an oxidizing agent, such as a solution of m-CPBA in dichloromethane or hydrogen peroxide, to the reaction mixture.[4][5] Careful control of the amount of oxidizing agent is crucial to prevent over-oxidation to the sulfone byproduct.

  • Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Upon completion, the omeprazole product can be isolated by filtration, followed by washing and drying.[5]

Synthesis Workflow and Logical Relationships

The synthesis of omeprazole from this compound can be visualized as a series of key chemical transformations.

Omeprazole_Synthesis_Workflow A This compound B 2-Chloromethyl-4-chloro-3,5-dimethylpyridine A->B Chlorination (SOCl₂) C 5-Methoxy-2-((4-chloro-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole B->C Nucleophilic Substitution (5-methoxy-2-mercaptobenzimidazole) D 5-Methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole (Sulfide Intermediate) C->D Methoxylation (NaOMe) E Omeprazole D->E Oxidation (e.g., m-CPBA) Logical_Relationships Start Starting Material: This compound Activation Activation of Hydroxyl Group (Conversion to Leaving Group) Start->Activation Coupling Coupling with Benzimidazole Core (Nucleophilic Substitution) Activation->Coupling Modification Pyridine Ring Modification (Methoxylation) Coupling->Modification FinalStep Final Oxidation (Formation of Sulfoxide) Modification->FinalStep Product Final Product: Omeprazole FinalStep->Product

References

Application Notes and Protocols: Synthesis of 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine via Chlorination with Thionyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The conversion of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol to its corresponding chloromethyl derivative is a critical step in the synthesis of various pharmaceutically active compounds, particularly proton pump inhibitors (PPIs). Thionyl chloride (SOCl₂) is a highly effective reagent for this transformation, offering a clean reaction with gaseous byproducts that are easily removed. This document provides a detailed overview of the reaction mechanism, comprehensive experimental protocols, and relevant data for this synthetic procedure.

Reaction Mechanism

The reaction of this compound with thionyl chloride proceeds through a nucleophilic substitution mechanism. The process transforms the hydroxyl group, which is a poor leaving group, into an excellent leaving group, facilitating its displacement by a chloride ion.

The generally accepted mechanism involves the following steps:

  • Formation of Alkyl Chlorosulfite Intermediate: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic sulfur atom of thionyl chloride.[1][2] This initial step displaces a chloride ion and, following deprotonation (which can be facilitated by a base like pyridine or, in this case, the pyridine nitrogen of the substrate itself), forms a key intermediate: an alkyl chlorosulfite (ROSOCl).[3]

  • Nucleophilic Attack by Chloride: The chloride ion generated in the first step then acts as a nucleophile. For a primary alcohol such as this, the reaction proceeds via an SN2 mechanism.[2][3] The chloride ion attacks the carbon atom bonded to the chlorosulfite group.

  • Product Formation and Byproduct Elimination: This nucleophilic attack results in the displacement of the chlorosulfite group, which is an excellent leaving group because its departure leads to the formation of stable gaseous molecules: sulfur dioxide (SO₂) and another chloride ion.[2][4] The evolution of these gases helps to drive the reaction to completion. The overall reaction also produces hydrochloric acid (HCl), which is typically neutralized by a base added to the reaction mixture or by the basic pyridine ring of the substrate, forming a hydrochloride salt.[5]

Visualizations

A diagram illustrating the reaction mechanism is provided below.

G sub This compound intermediate Alkyl Chlorosulfite Intermediate sub->intermediate + SOCl₂ socl2 Thionyl Chloride (SOCl₂) socl2->intermediate product 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine intermediate->product + Cl⁻ (SN2 Attack) so2 Sulfur Dioxide (SO₂) intermediate->so2 Decomposition hcl Hydrochloric Acid (HCl) intermediate->hcl cl_ion Chloride Ion (Cl⁻)

Caption: Reaction mechanism of pyridylmethanol with thionyl chloride.

The following diagram outlines the general experimental workflow for the synthesis.

G setup Reaction Setup (Inert Atmosphere) dissolve Dissolve Starting Material in Anhydrous Solvent (e.g., DCM) setup->dissolve cool Cool Reaction Mixture (0-5 °C) dissolve->cool addition Slow, Dropwise Addition of Thionyl Chloride cool->addition react Stir at Room Temperature (Monitor by TLC/LC-MS) addition->react quench Quench with Ice/Water (Caution!) react->quench neutralize Neutralize with Base (e.g., NaHCO₃ solution) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Crystallization/Chromatography) concentrate->purify

Caption: General experimental workflow for chlorination.

Experimental Protocols

This protocol is a representative procedure adapted from methods for similar substrates.[6] Researchers should optimize conditions for their specific needs.

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂), freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube or nitrogen inlet

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • Dissolution: Charge the flask with this compound (1.0 eq). Add anhydrous dichloromethane (approx. 10-15 mL per gram of starting material). Stir the mixture until the solid is completely dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Thionyl Chloride Addition: Dilute thionyl chloride (1.1-1.2 eq) with a small volume of anhydrous dichloromethane in the dropping funnel. Add the thionyl chloride solution dropwise to the cooled, stirred reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Caution: Carefully and slowly quench the reaction by adding crushed ice or cold water. Thionyl chloride reacts exothermically with water.[7]

    • Transfer the mixture to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid (HCl). Check the pH to ensure it is neutral or slightly basic (pH 7-8).

    • Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

  • The reaction evolves SO₂ and HCl gases, which are toxic and corrosive. Ensure the apparatus is properly vented into a scrubbing system.

Data Presentation

The following table provides representative quantitative data for a typical reaction. Values should be considered illustrative and may vary based on specific experimental conditions.

ParameterValueNotes
Reactants
This compound10.0 g (58.3 mmol)1.0 eq
Thionyl chloride7.6 g (4.6 mL, 64.1 mmol)1.1 eq
Solvent
Anhydrous Dichloromethane (DCM)120 mLReaction Solvent
Reaction Conditions
Addition Temperature0-5 °CControlled dropwise addition
Reaction TemperatureRoom Temperature
Reaction Time2 hoursMonitored by TLC
Results
Crude Product Mass ~11.0 g
Purified Product Mass 9.9 gAfter recrystallization
Yield 89%
Product Purity >99%Determined by HPLC/¹H NMR

References

HPLC and analytical methods for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods are crucial for ensuring the quality and purity of this intermediate during drug development and manufacturing. This document provides a detailed application note and a comprehensive protocol for the quantitative and qualitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be a starting point for method development and validation in a research or quality control setting.

While a specific validated HPLC method for this compound is not widely published, the protocol provided here is based on established methods for structurally similar pyridine derivatives and is intended to be a robust starting point for in-house validation.

Data Presentation

The following table summarizes representative quantitative data that could be obtained during the validation of the proposed HPLC method. Please note that these are example values and will need to be experimentally determined.

ParameterResult
Retention Time (tR) ~ 4.8 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

This protocol details the proposed HPLC method for the analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Ammonium acetate or Formic acid (for mobile phase modification)

    • Suitable solvent for sample and standard preparation (e.g., Methanol or Acetonitrile/Water mixture)

2. Chromatographic Conditions

  • Mobile Phase: A gradient or isocratic elution can be developed. A good starting point is an isocratic mobile phase consisting of Acetonitrile and a buffered aqueous phase (e.g., 10 mM Ammonium Acetate, pH adjusted to 4.5 with formic acid) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound. A wavelength in the range of 220-280 nm is likely to be suitable.

  • Injection Volume: 10 µL

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the expected range of the samples (e.g., 1-100 µg/mL). These will be used to construct a calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For in-process samples, a dilution or extraction step may be necessary.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it according to the manufacturer's recommendations.

5. Data Analysis

  • Qualitative Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantitative Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Prepare Working Standards (1-100 µg/mL) B->C D Prepare Sample Solution H Inject Sample D->H E System Equilibration F Inject Blank E->F G Inject Standards (Calibration) F->G G->H I Qualitative Analysis (Retention Time) H->I J Quantitative Analysis (Calibration Curve) H->J K Report Results I->K J->K

Caption: HPLC Experimental Workflow.

Logical_Relationship Analyte This compound Method HPLC-UV Analyte->Method Separation Reversed-Phase C18 Column Method->Separation Detection UV Detection (220-280 nm) Method->Detection Quantification External Standard Calibration Detection->Quantification Result Concentration & Purity Quantification->Result

Caption: Logical Relationship of the Analytical Method.

Application Notes and Protocols for the Purification of Crude (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is crucial for the successful synthesis of active pharmaceutical ingredients (APIs), ensuring the final product's quality, safety, and efficacy. This document provides detailed application notes and protocols for the purification of crude this compound using common laboratory techniques.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude material, as well as the desired final purity. The most common techniques for purifying crude this compound and its analogs are solvent washing/trituration, recrystallization, and column chromatography.

A general workflow for the purification process is outlined below:

PurificationWorkflow Crude Crude this compound Wash Solvent Washing / Trituration Crude->Wash Initial Cleanup Recrystal Recrystallization Wash->Recrystal Further Purification Chrom Column Chromatography Wash->Chrom High Purity Analysis Purity Analysis (e.g., HPLC, TLC) Wash->Analysis Pure Pure Product (>99%) Recrystal->Pure Recrystal->Analysis Chrom->Pure Chrom->Analysis

Caption: General workflow for the purification of crude this compound.

Data Presentation

The following table summarizes typical quantitative data for the purification of a closely related analog, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which can be used as a reference for optimizing the purification of this compound.

Purification MethodInitial Purity (HPLC)Final Purity (HPLC)Recovery Yield (%)Reference Solvent(s)
Solvent Washing (Toluene)~Crude Solid99.01%83.1%Toluene
Solvent Washing (Acetone/Petroleum Ether)~Crude Solid99.54%85.0%Acetone:Petroleum Ether (2:1)
Recrystallization (Analog)~95%>99.5%80-90%Ethyl Acetate / n-Hexane

Experimental Protocols

Protocol 1: Purification by Solvent Washing (Trituration)

This method is effective for removing residual solvents and more soluble impurities from the crude solid product. The choice of solvent is critical; the desired compound should be sparingly soluble, while the impurities should be highly soluble.

Materials:

  • Crude this compound

  • Toluene or a mixture of Acetone and Petroleum Ether

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Vacuum source

  • Drying oven

Procedure:

  • Place the crude solid (e.g., 100 g) into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a sufficient volume of the washing solvent (e.g., 200 mL of toluene or 150 mL of acetone:petroleum ether 2:1) to form a slurry.

  • Stir the slurry at room temperature for 30-60 minutes.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of fresh, cold solvent.

  • Repeat the washing procedure 1-2 times if necessary, monitoring the purity of the solid by TLC or HPLC.

  • Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 50-80°C) to a constant weight.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity of solid compounds. It relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures.

Solvent Selection Logic:

RecrystallizationLogic Start Start: Crude Solid Screen Solvent Screening Start->Screen SolubleHot High Solubility when Hot? Screen->SolubleHot SolubleHot->Screen No InsolubleCold Low Solubility when Cold? SolubleHot->InsolubleCold Yes InsolubleCold->Screen No Dissolve Dissolve in Minimum Hot Solvent InsolubleCold->Dissolve Yes Cool Cool Slowly to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Filter and Wash Crystals IceBath->Filter Dry Dry Purified Crystals Filter->Dry End End: Pure Crystals Dry->End

Caption: Logical workflow for developing a recrystallization protocol.

Materials:

  • Crude this compound

  • Recrystallization solvent(s) (e.g., ethyl acetate, n-hexane, isopropanol, acetone)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on analogous compounds, a solvent system of ethyl acetate and n-hexane is a good starting point. The target compound should be soluble in the primary solvent (ethyl acetate) at elevated temperatures and insoluble at low temperatures. The secondary solvent (n-hexane) is used as an anti-solvent.

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add a minimal amount of the primary solvent (ethyl acetate) and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once cloudiness appears, slowly add the anti-solvent (n-hexane) until precipitation is significant.

  • Complete Crystallization: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is used for the purification of compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate, dichloromethane)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a clear separation of the target compound from impurities, with an Rf value for the product of approximately 0.3-0.4. Start with a non-polar eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting with the least polar solvent system determined from the TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the separated compounds.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic considerations for the scale-up production of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in pharmaceutical synthesis. This document outlines a plausible and robust synthetic strategy, detailed experimental protocols, and critical scale-up parameters.

Introduction

This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its structural features make it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The controlled, large-scale synthesis of this intermediate is crucial for drug development and manufacturing.

This document details a two-step synthetic approach, starting from the commercially available 3,5-dimethylpyridine. The synthesis involves an oxidation step followed by a chlorination reaction. The protocols provided are designed with scalability in mind, addressing potential challenges encountered during the transition from laboratory to pilot plant and commercial production.

Synthetic Pathway Overview

The proposed synthetic pathway for this compound is a two-step process commencing with the oxidation of 3,5-dimethylpyridine to form 3,5-dimethylpyridine-N-oxide. This intermediate is then subjected to a chlorination and rearrangement reaction to yield the final product. While a direct, one-pot synthesis from a commercially available precursor is ideal, this two-step approach offers a reliable and scalable route based on well-established chemical transformations.

Synthesis_Pathway A 3,5-Dimethylpyridine B 3,5-Dimethylpyridine-N-oxide A->B Oxidation C This compound B->C Chlorination/Rearrangement

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

This protocol describes the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide, a common precursor for further functionalization of the pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab-Scale)Moles (Lab-Scale)
3,5-Dimethylpyridine107.15100 g0.933
Acetic Acid (glacial)60.05500 mL-
Hydrogen Peroxide (30%)34.01106 mL1.04

Procedure:

  • To a stirred solution of 3,5-dimethylpyridine in glacial acetic acid in a suitable reaction vessel, slowly add hydrogen peroxide (30% solution) at a temperature maintained between 60-70°C.

  • After the addition is complete, continue stirring at 70°C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess hydrogen peroxide by the slow addition of a saturated sodium sulfite solution until a negative test with peroxide test strips is obtained.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide as a solid.

Expected Yield: 85-95%

Step 2: Synthesis of this compound

This protocol details the chlorination and rearrangement of 3,5-dimethylpyridine-N-oxide to the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Lab-Scale)Moles (Lab-Scale)
3,5-Dimethylpyridine-N-oxide123.15100 g0.812
Phosphorus Oxychloride (POCl₃)153.33300 mL-
Dichloromethane (DCM)84.931 L-

Procedure:

  • In a well-ventilated fume hood, add 3,5-dimethylpyridine-N-oxide to a stirred solution of phosphorus oxychloride at 0-5°C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approximately 105-110°C) for 4-6 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide to a pH of 8-9, maintaining the temperature below 20°C.

  • Extract the product with dichloromethane (3 x 500 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Expected Yield: 60-75%

Scale-Up Considerations

Transitioning the synthesis of this compound from the laboratory to a larger scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory ScalePilot/Production ScaleKey Considerations
Reaction Vessel Glass flaskGlass-lined or stainless steel reactorMaterial compatibility with corrosive reagents (POCl₃, HCl). Ensure adequate heat transfer and agitation.
Temperature Control Heating mantle, ice bathJacketed reactor with heating/cooling fluidExothermic reactions (quenching of POCl₃) require efficient cooling to prevent runaways.
Reagent Addition Dropping funnelMetering pumpControlled addition rate is critical for managing exotherms and ensuring reaction selectivity.
Work-up & Isolation Separatory funnel, rotary evaporatorCentrifuge, filter-dryer, large-scale evaporatorEfficient phase separation and product isolation are crucial for high throughput and purity.
Safety Fume hood, personal protective equipment (PPE)Process safety management (PSM), closed systems, scrubbersHandling of corrosive and toxic reagents like phosphorus oxychloride requires stringent safety protocols.

Process Workflow and Logic

The following diagram illustrates the logical workflow for the scale-up synthesis, highlighting key decision points and quality control checks.

Scale_Up_Workflow cluster_prep Preparation cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Chlorination cluster_final Final Product A Raw Material Qualification (3,5-Dimethylpyridine) B Reaction Setup (Reactor, Acetic Acid) A->B C Controlled Addition of H₂O₂ B->C D In-Process Control (IPC) (TLC/HPLC) C->D D->C Incomplete E Work-up & Isolation of N-oxide D->E Complete F Reaction with POCl₃ E->F G IPC (TLC/HPLC) F->G G->F Incomplete H Quenching & Neutralization G->H Complete I Extraction & Purification H->I J Final Product Analysis (NMR, MS, Purity) I->J K Packaging & Storage J->K

Caption: Scale-up synthesis workflow for this compound.

Data Presentation

Summary of Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₀ClNO
Molecular Weight 171.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 88-92 °C (typical)
Solubility Soluble in dichloromethane, chloroform, ethyl acetate. Sparingly soluble in hexanes.

Typical Analytical Data:

AnalysisSpecification
¹H NMR Conforms to structure
Mass Spectrometry (MS) [M+H]⁺ = 172.05
Purity (HPLC) ≥ 98%

Disclaimer: The provided protocols and scale-up considerations are based on established chemical principles and analogous reactions. Appropriate safety precautions and process validation are essential before implementation on a large scale. All procedures should be carried out by trained personnel in a suitable facility.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main strategies for synthesizing this compound typically involve the preparation of the corresponding hydroxymethyl precursor, 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine, followed by a chlorination step. Key starting materials for the precursor include 3,5-lutidine or 2,3,5-collidine, which undergo a series of reactions including oxidation, nitration, and functional group manipulation. Another approach involves the catalytic hydrogenation of a nitrile precursor.

Q2: How can I improve the yield of the final chlorination step?

A2: The chlorination of (4-hydroxy-3,5-dimethylpyridin-2-yl)methanol is a critical step. To maximize the yield, it is important to use a suitable chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature. Dropwise addition of the chlorinating agent and maintaining an inert atmosphere (e.g., argon) can prevent side reactions and improve yield. A highly selective method utilizes a POCl₃/CH₂Cl₂/Et₃N system under mild conditions.[1]

Q3: What are common side reactions to be aware of during the synthesis?

A3: A common side reaction is the over-oxidation of the starting material or intermediates. During the chlorination step, impurities can arise from the reaction of the chlorinating agent with other functional groups if not properly controlled. In syntheses starting from lutidine or collidine, the nitration step can produce isomeric byproducts if the reaction conditions are not optimized. Purification methods like recrystallization or column chromatography are often necessary to remove these impurities.[2]

Q4: What is the most effective method for purifying the final product?

A4: Purification of this compound hydrochloride can be achieved by washing the crude product with an organic solvent. After the chlorination reaction and removal of the solvent, the solid residue can be washed with solvents such as benzene, toluene, acetone, or petroleum ether to remove impurities.[2] One reported method involves dissolving the crude solid in isopropanol and then adding ether to precipitate the purified product.[2] However, due to the flammability of ether, this should be performed with extreme caution.[2]

Troubleshooting Guides

IssuePotential Cause(s)Troubleshooting Steps
Low Yield in Chlorination - Incomplete reaction- Degradation of product- Side reactions- Ensure slow, dropwise addition of the chlorinating agent (e.g., thionyl chloride) at a controlled temperature (e.g., room temperature).- Use a slight excess of the chlorinating agent.- Perform the reaction under an inert atmosphere (e.g., argon) to prevent moisture contamination.- After the reaction, remove the solvent under reduced pressure to avoid product degradation.
Presence of Impurities in Final Product - Incomplete conversion of starting material- Formation of byproducts during nitration or chlorination- Residual solvents- Monitor the reaction progress using TLC or HPLC to ensure complete conversion.- Optimize the reaction conditions (temperature, reaction time) for each step.- Purify the crude product by washing with appropriate organic solvents or by recrystallization.[2]- Ensure the final product is thoroughly dried under vacuum to remove any residual solvents.
Difficulty in Isolating the Product - Product is an oil instead of a solid- Product is highly soluble in the workup solvent- If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification.- During extraction, use a solvent in which the product has good solubility but impurities do not (e.g., dichloromethane).- If the product is the hydrochloride salt, crystallization can be induced by adding a less polar solvent like ethyl acetate to a methanolic solution.

Data Presentation

Table 1: Comparison of Synthetic Routes for a Key Precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

Synthesis RouteStarting MaterialKey ReagentsReaction TimeReported Yield
Hydrolysis2-Chloromethyl-3,5-dimethyl-4-methoxypyridine HClSodium hydroxide, Potassium iodide, Methanol, Water4 hours~68-83%[3][4]
From N-oxide2,3,5-Trimethylpyridine-N-oxideAcetic anhydride, Sodium methoxideMulti-step~92% (for an intermediate step)[3]
From Nitrile3,5-Dimethyl-4-methoxypyridine-2-carbonitrileRaney Nickel, Ammonia-saturated methanol, Sodium nitrite, Acetic acid3 days (hydrogenation)40-50% (overall)[3][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 4-Methoxy-3,5-dimethyl-2-pyridinemethanol[6]
  • Dissolution: Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-pyridinemethanol in 400 mL of dichloromethane in a reaction vessel.

  • Addition of Thionyl Chloride: Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise to the vessel over 30 minutes at room temperature under an argon atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for an additional 30 minutes.

  • Solvent Removal: Remove the solvent by distillation under reduced pressure.

  • Purification: Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration.

  • Washing and Drying: Wash the solid with 50 mL of hexane and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. The reported yield is approximately 100% (33.3 g).[6]

Protocol 2: Synthesis of this compound via Nitrile Hydrogenation[5][7]
  • Hydrogenation: Dissolve 20 g of 3,5-dimethyl-4-methoxy-2-cyanopyridine in 650 ml of methanol saturated with ammonia. Add 20 g of Raney nickel under a nitrogen atmosphere and hydrogenate the mixture.

  • Work-up: Filter off the catalyst and evaporate the solvent under vacuum.

  • Diazotization: Dissolve the residue in 100 ml of water and 100 ml of glacial acetic acid. Cool the solution to 0°C and add a solution of 25.4 g of sodium nitrite in 50 ml of water dropwise.

  • Extraction and Chlorination: The resulting 3,5-dimethyl-4-methoxypyridine-2-methanol can then be chlorinated using a suitable agent like thionyl chloride as described in Protocol 1 to yield the target compound. The overall yield for this multi-step process is reported to be in the range of 40-50%.[5]

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: From 3,5-Lutidine A 3,5-Lutidine B Oxidation (H₂O₂/Acetic Acid) A->B C 3,5-Dimethylpyridine-N-oxide B->C D Nitration (HNO₃/H₂SO₄) C->D E 3,5-Dimethyl-4-nitropyridine-N-oxide D->E F Methoxylation (NaOH/Methanol) E->F G 3,5-Dimethyl-4-methoxypyridine-1-oxide F->G H Methylation & Hydroxylation (Dimethyl sulfate, etc.) G->H I 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine H->I J Chlorination (SOCl₂ or POCl₃) I->J K This compound J->K

Caption: Synthetic pathway starting from 3,5-Lutidine.

Experimental_Workflow cluster_protocol1 Protocol 1: Chlorination P1_1 Dissolve 4-methoxy-3,5-dimethyl-2-pyridinemethanol in Dichloromethane P1_2 Add Thionyl Chloride Solution Dropwise P1_1->P1_2 P1_3 Stir at Room Temperature P1_2->P1_3 P1_4 Remove Solvent (Reduced Pressure) P1_3->P1_4 P1_5 Suspend in Hexane P1_4->P1_5 P1_6 Filter and Wash with Hexane P1_5->P1_6 P1_7 Air-dry Product P1_6->P1_7

Caption: Workflow for the chlorination of the hydroxymethyl precursor.

References

Identification of impurities in (4-Chloro-3,5-dimethylpyridin-2-YL)methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Chloro-3,5-dimethylpyridin-2-yl)methanol, a key intermediate in various pharmaceutical manufacturing processes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route involving the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The chlorination of the starting alcohol may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred for a sufficient duration at the optimal temperature. If the reaction stalls, consider a slow, portion-wise addition of a slight excess of the chlorinating agent.

  • Degradation of Starting Material or Product: The pyridine ring and the chloromethyl group can be sensitive to harsh reaction conditions.

    • Solution: Maintain strict temperature control throughout the reaction. For highly exothermic reactions, consider slow, dropwise addition of reagents and efficient cooling with an ice bath.[1]

  • Suboptimal Reagent Quality: The purity of the starting material, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, and the chlorinating agent (e.g., thionyl chloride, triphosgene) is crucial.

    • Solution: Ensure the starting materials are of high purity and are handled under anhydrous conditions, as moisture can decompose many chlorinating agents.

  • Inefficient Work-up and Extraction: The desired product may be lost during the aqueous work-up or extraction steps.

    • Solution: Pyridine derivatives can be somewhat water-soluble. Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane) multiple times. Adjusting the pH of the aqueous layer can sometimes improve extraction efficiency.

Question: I am observing significant impurity formation in my final product. How can I identify and minimize these impurities?

Answer:

Impurity formation is a common challenge. The nature of the impurities will depend on the specific synthetic route and reaction conditions.

  • Common Impurities:

    • Unreacted Starting Material: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol may remain.

    • Over-chlorination/Side Reactions: Chlorination at other positions on the pyridine ring is possible, though less likely under controlled conditions. Dimerization or polymerization of the starting material or product can also occur.

    • Hydrolysis of Product: The chloromethyl group can be susceptible to hydrolysis back to the alcohol during work-up or purification if exposed to water for extended periods.

  • Identification:

    • HPLC: A powerful technique for separating and quantifying impurities.[1][2]

    • GC-MS: Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.[3][4]

    • NMR Spectroscopy: Provides detailed structural information for the unambiguous identification of impurities if they can be isolated or are present in sufficient concentration.

  • Minimization Strategies:

    • Control Stoichiometry: Use the correct molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent can lead to side reactions.

    • Temperature Control: Perform the reaction at the lowest effective temperature to minimize side reactions and degradation.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions with atmospheric moisture.

    • Purification: Column chromatography on silica gel is a common method for purifying pyridine derivatives. Adding a small amount of a base like triethylamine to the eluent can help to reduce tailing of the basic pyridine compounds on the acidic silica gel.[1]

Quantitative Data on Impurity Profile

The following table provides a hypothetical summary of a typical impurity profile under different reaction conditions, as might be determined by HPLC analysis.

ImpurityCondition A: Optimal Temperature (0-5 °C)Condition B: Elevated Temperature (25 °C)
Unreacted Starting Material< 1.0%< 0.5%
Dimeric Byproduct< 0.5%2.5%
Isomeric Chlorination ProductNot Detected0.8%
Product Purity > 98.5% ~96.2%

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the chlorination of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol using thionyl chloride.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 275 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification:

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • GC Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 400.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy group in the precursor molecule?

A1: The 4-methoxy group is an electron-donating group which can influence the reactivity of the pyridine ring. In the context of the synthesis of certain proton pump inhibitors, this group is a key part of the final pharmacophore.[5][6]

Q2: Can I use other chlorinating agents besides thionyl chloride?

A2: Yes, other chlorinating agents such as oxalyl chloride, phosphorus oxychloride, or triphosgene can be used.[7] However, the reaction conditions may need to be optimized for each reagent. Thionyl chloride is a common and effective choice for this transformation.

Q3: How should I handle thionyl chloride safely?

A3: Thionyl chloride is a corrosive and moisture-sensitive reagent that reacts violently with water to release toxic gases (HCl and SO₂). It should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Reactions should be carried out under anhydrous conditions.

Q4: My purified product is a reddish oil, is this normal?

A4: While the pure compound is expected to be an off-white solid, residual impurities can sometimes impart a color.[8] If the purity is confirmed to be high by analytical methods like HPLC and NMR, the color may not be a significant issue for subsequent steps. However, if the color is intense, further purification may be necessary.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • ¹H and ¹³C NMR: Will show the characteristic shifts and coupling patterns for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.

  • Infrared (IR) Spectroscopy: Will show the absence of the broad O-H stretch from the starting alcohol and the presence of C-Cl stretching vibrations.

Visualizations

Synthesis_Pathway Start (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol Reagent SOCl2, DCM Start->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reaction Start Starting Alcohol Product Desired Chloro-Product Start->Product SOCl2 Start2 Starting Alcohol Dimer Dimeric Impurity Start2->Dimer Excess Base/ High Temp

Caption: Potential pathway for dimer impurity formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Purity Analyze Starting Material Purity Check_Reaction->Check_Purity Incomplete Optimize_Temp Optimize Reaction Temperature Check_Reaction->Optimize_Temp Complete Check_Purity->Optimize_Temp Optimize_Workup Optimize Work-up & Extraction Optimize_Temp->Optimize_Workup Purify Purify Product (Chromatography) Optimize_Workup->Purify Success High Purity Product Purify->Success

Caption: A logical workflow for troubleshooting synthesis issues.

References

Troubleshooting common side reactions in pyridine derivative synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of pyridine derivatives.

Frequently Asked Questions (FAQs)

Chichibabin Reaction: Amination of Pyridines

Q1: I am observing low yields and significant byproduct formation in my Chichibabin reaction. What are the common side reactions and how can I minimize them?

A1: The Chichibabin reaction, while a direct method for aminating pyridines, can be prone to side reactions, primarily the formation of dimers and over-amination.[1][2] The reaction conditions are crucial in directing the outcome.

A common side reaction is the dimerization of the pyridine substrate. For instance, in the amination of 4-tert-butylpyridine under atmospheric pressure, dimerization can be the major pathway.[2]

Troubleshooting Strategies:

  • Reaction Temperature and Pressure: Traditional high-temperature conditions (100–130°C) in solvents like xylene or toluene can favor side reactions.[3] For sensitive substrates, milder conditions using liquid ammonia at lower temperatures with potassium amide and an oxidant like KMnO₄ can be employed.[3] Applying pressure can also significantly influence the product distribution, favoring the desired aminated product over dimerization.[2]

  • Purity of Sodium Amide: The purity of the sodium amide reagent can impact the reaction yield. Interestingly, less pure sodium amide has been reported to give better yields, possibly due to the catalytic effect of impurities.[4]

  • Stoichiometry of Sodium Amide: Using an excess of sodium amide can lead to the introduction of a second amino group, resulting in over-amination.[4] Careful control of the stoichiometry is therefore essential.

  • Substituent Effects: The electronic properties of substituents on the pyridine ring influence reactivity. Electron-withdrawing groups can inhibit the reaction.[1]

Quantitative Data on Side Reactions:

SubstrateConditions2-Aminopyridine Derivative YieldDimer Yield
4-tert-butylpyridineXylene, NaNH₂, atmospheric pressure11%89%
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂ pressure74%26%

Data sourced from Chemistry LibreTexts.[2]

Logical Workflow for Troubleshooting the Chichibabin Reaction:

start Low Yield in Chichibabin Reaction check_dimer Check for Dimer Formation (e.g., via MS) start->check_dimer check_overamination Check for Over-amination (e.g., via MS) check_dimer->check_overamination No Dimer increase_pressure Increase Reaction Pressure check_dimer->increase_pressure Dimer Detected control_amide Control NaNH2 Stoichiometry check_overamination->control_amide Over-amination Detected check_purity Evaluate Purity of NaNH2 check_overamination->check_purity No Over-amination optimize_temp Optimize Reaction Temperature (Consider Lower Temp/Oxidant) increase_pressure->optimize_temp end Improved Yield of 2-Aminopyridine optimize_temp->end control_amide->optimize_temp check_purity->optimize_temp start Hantzsch Pyridine Synthesis Setup reactants Aldehyde + 2 eq. β-Ketoester + NH4OAc start->reactants solvent Solvent (e.g., Ethanol, Water) reactants->solvent reaction Heat to Reflux solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup1 Cool and Isolate 1,4-Dihydropyridine monitor->workup1 Reaction Complete oxidation Oxidation (e.g., HNO3, FeCl3) workup1->oxidation monitor2 Monitor Oxidation by TLC/LC-MS oxidation->monitor2 monitor2->oxidation Incomplete workup2 Workup and Purify Pyridine monitor2->workup2 Oxidation Complete end Isolated Pyridine Derivative workup2->end cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition diorgano_pd2 Ar-Pd(II)-Ar' L2 pd2_complex->diorgano_pd2 Ar'-B(OR)2 / Base transmetalation Transmetalation diorgano_pd2->pd0 Ar-Ar' reductive_elimination Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)2 base Base pno Pyridine N-Oxide activated_pno Activated N-Oxide Intermediate pno->activated_pno + Electrophile electrophile Electrophile (e.g., Ac2O) electrophile->activated_pno product_2 2-Substituted Pyridine activated_pno->product_2 + Nucleophile product_4 4-Substituted Pyridine activated_pno->product_4 + Nucleophile nucleophile Nucleophile (Nu-) nucleophile->product_2 nucleophile->product_4 deoxygenation Deoxygenation product_2->deoxygenation product_4->deoxygenation final_product Substituted Pyridine deoxygenation->final_product

References

Optimizing reaction conditions for the chlorination of pyridine methanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chlorination of pyridine methanol derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of pyridine methanol derivatives.

Problem IDQuestionPotential CausesSuggested Solutions
CHL-001 Low to No Product Conversion 1. Inactive Reagents: The chlorinating agent (e.g., SOCl₂, PCl₅) may have degraded due to moisture. 2. Insufficient Temperature: The reaction may require higher temperatures to proceed at an adequate rate. 3. Formation of Pyridine Hydrochloride Salt: The starting material can be protonated by the HCl generated in situ, forming a less reactive salt.1. Use freshly opened or properly stored chlorinating agents. 2. Gradually increase the reaction temperature, monitoring for product formation via TLC or GC. For thionyl chloride reactions, refluxing is common.[1] 3. Add a base like pyridine or triethylamine to scavenge the HCl.[2]
CHL-002 Reaction Mixture Turns Dark Brown or Black 1. Overheating: Excessive heat can lead to decomposition and polymerization of starting materials and products. 2. Side Reactions: The chlorinating agent may react with the pyridine ring or solvent at elevated temperatures.1. Maintain strict temperature control. Add the chlorinating agent dropwise at a lower temperature (e.g., 0 °C) before gradually heating. 2. Choose an appropriate solvent that is inert under the reaction conditions.
CHL-003 Formation of a White Precipitate That Stalls the Reaction 1. Hydroxymethylpyridine Hydrochloride Formation: The starting material reacts with generated HCl, precipitating out of the solution and becoming unavailable for reaction.1. Add a non-nucleophilic base like pyridine to the reaction mixture to neutralize the HCl as it is formed. 2. Run the reaction in a solvent that can dissolve the hydrochloride salt to some extent.
CHL-004 Difficult Purification and Low Isolated Yield 1. Product is Water-Soluble: The chlorinated pyridine product, especially as a hydrochloride salt, may have significant water solubility, leading to losses during aqueous work-up. 2. Formation of Emulsions: Vigorous shaking during extraction can lead to stable emulsions. 3. Co-distillation with Solvent: The product might azeotropically distill with the solvent.1. Saturate the aqueous phase with NaCl to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane). 2. Gently invert the separatory funnel instead of vigorous shaking. 3. Choose a higher boiling point solvent for extraction if the product is volatile.
CHL-005 Presence of Dichlorinated or Other Over-chlorinated Byproducts 1. Excess Chlorinating Agent: Using a large excess of the chlorinating agent can lead to further chlorination. 2. High Reaction Temperature or Prolonged Reaction Time: Harsher conditions can promote over-chlorination.1. Use a stoichiometric amount or a slight excess (1.1-1.3 equivalents) of the chlorinating agent.[3] 2. Optimize the reaction time and temperature by monitoring the reaction progress closely.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent should I choose for my pyridine methanol derivative: SOCl₂, PCl₅, or POCl₃?

A1: The choice of chlorinating agent depends on the specific substrate and desired outcome.

  • Thionyl chloride (SOCl₂) is the most common and often preferred reagent. It typically provides good yields, and the byproducts (SO₂ and HCl) are gaseous, which simplifies work-up.[4] It is particularly effective for converting primary and secondary alcohols.[5]

  • Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent but can be less selective and may require higher temperatures. It is a solid, which can be easier to handle than liquid SOCl₂.[6]

  • Phosphoryl chloride (POCl₃) is also a viable option and can be used for the chlorination of hydroxypyridines, often in the absence of a solvent at high temperatures.[7]

Q2: What is the role of pyridine in reactions with thionyl chloride?

A2: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the HCl produced during the reaction, which prevents the starting material from precipitating as its hydrochloride salt.[2] Secondly, its presence can change the reaction mechanism from SNi (retention of configuration) to SN2 (inversion of configuration) by forming a reactive intermediate.[2]

Q3: My reaction is highly exothermic. How can I control it?

A3: To manage a highly exothermic reaction, you should:

  • Add the chlorinating agent slowly and dropwise to the solution of the pyridine methanol derivative.

  • Use an ice bath to maintain a low temperature during the addition.

  • Ensure efficient stirring to dissipate heat throughout the reaction mixture.

Q4: How can I effectively purify the resulting chloromethylpyridine hydrochloride salt?

A4: Purification can often be achieved by washing the crude solid product with a suitable organic solvent to remove soluble impurities. Another effective method is recrystallization from an appropriate solvent system. If the product is an oil, vacuum distillation can be employed.[8]

Q5: What are some common byproducts to look out for in the chlorination of pyridine methanol derivatives?

A5: Common byproducts can include:

  • Unreacted starting material.

  • Over-chlorinated products, such as dichloromethylpyridines.[9]

  • Bis(pyridylmethyl) ether, formed by the reaction of the starting alcohol with the product.

  • Products resulting from reactions with the solvent, if not inert.

Data Presentation

The following tables summarize yield data from various literature sources for the chlorination of different pyridine methanol isomers under different conditions.

Table 1: Chlorination of 2-(Hydroxymethyl)pyridine

Chlorinating AgentMolar Ratio (Reagent:Alcohol)SolventTemperature (°C)Time (h)Yield (%)Reference
SOCl₂4.46:1NeatReflux1100[1]
POCl₃/Et₃N-CH₂Cl₂--Good[10]
Phosgene/Et₃N1:1CH₂Cl₂250.524 (selectivity)[9]

Table 2: Chlorination of 3-(Hydroxymethyl)pyridine

Chlorinating AgentMolar Ratio (Reagent:Alcohol)SolventTemperature (°C)Time (h)Yield (%)Reference
SOCl₂1.1-1.3:1---High-

Table 3: Chlorination of 4-(Hydroxymethyl)pyridine

Chlorinating AgentMolar Ratio (Reagent:Alcohol)SolventTemperature (°C)Time (h)Yield (%)Reference
SOCl₂1.1-1.3:1-75-800.6High[3]

Table 4: Chlorination of Substituted Pyridine Methanol Derivatives

SubstrateChlorinating AgentConditionsProductYield (%)Reference
2-Hydroxy-5-hydroxymethylpyridinePCl₅ in POCl₃105 °C, 6 h2-Chloro-5-chloromethylpyridine95[8][11]
2-Methyl-6-hydroxymethylpyridineSOCl₂-10 °C to RT, 2-3 h2-Methyl-6-(chloromethyl)pyridine HCl82[12]
2-Bromo-6-hydroxymethylpyridineSOCl₂0 °C2-Bromo-6-chloromethylpyridine-[13]

Experimental Protocols

Protocol 1: Synthesis of 2-(Chloromethyl)pyridine hydrochloride using Thionyl Chloride [1]

  • Reaction Setup: In a flask equipped with a stirrer and a reflux condenser, cool 300 ml (4.1 mol) of thionyl chloride to 0°C.

  • Addition of Starting Material: Over a period of 2 hours, add 100 g (0.92 mol) of 2-pyridinemethanol while maintaining the temperature at 0°C with continuous stirring.

  • Reaction: Once the addition is complete, heat the solution to reflux for 1 hour.

  • Work-up: After reflux, remove the excess thionyl chloride under vacuum. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride.

Protocol 2: Synthesis of 2-Chloro-5-chloromethylpyridine using Phosphorus Pentachloride [8][11]

  • Reaction Setup: In a suitable reaction vessel, prepare a solution of 2.5 g (20 mmol) of 2-hydroxy-5-hydroxymethylpyridine and 4.16 g of phosphorus pentachloride in 10 ml of phosphoryl chloride.

  • Reaction: Stir the solution for 6 hours at 105°C.

  • Work-up: After cooling, add 50 ml of chloroform. Carefully hydrolyze the excess chlorinating agent by the slow addition of water.

  • Purification: Wash the organic phase with a NaHCO₃ solution, dry it over Na₂SO₄, and concentrate by evaporation. The crude product can be further purified by distillation.

Visualizations

The following diagrams illustrate key pathways and workflows related to the chlorination of pyridine methanol derivatives.

G Figure 1: Reaction Mechanism with Thionyl Chloride cluster_0 SNi Mechanism (Without Pyridine) cluster_1 SN2 Mechanism (With Pyridine) A Py-CH₂OH + SOCl₂ B Py-CH₂-O-SOCl (Chlorosulfite intermediate) A->B Formation C [Py-CH₂⁺...Cl⁻-SO₂] (Tight ion pair) B->C Internal Return D Py-CH₂Cl (Retention) C->D Product Formation E Py-CH₂OH + SOCl₂ F Py-CH₂-O-SOCl E->F Formation G Cl⁻ attacks F->G Pyridine present H Py-CH₂Cl (Inversion) G->H Backside Attack G Figure 2: General Experimental Workflow Start Start: Pyridine Methanol Derivative Setup Reaction Setup (Inert atmosphere, cooling) Start->Setup Addition Slow addition of Chlorinating Agent Setup->Addition Reaction Stir at controlled temperature Addition->Reaction Monitoring Monitor reaction (TLC/GC) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Purification (Distillation/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Final Product Analysis->End G Figure 3: Troubleshooting Logic for Low Yield Start Low Yield Observed CheckReagents Check Reagent Purity/Activity Start->CheckReagents Issue CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Analyze Work-up & Purification Steps Start->CheckWorkup UseFreshReagents Use Fresh Reagents CheckReagents->UseFreshReagents Degraded OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal Temp OptimizeTime Optimize Reaction Time CheckConditions->OptimizeTime Suboptimal Time ModifyWorkup Modify Extraction/Purification CheckWorkup->ModifyWorkup Product Loss Success Improved Yield OptimizeTemp->Success OptimizeTime->Success ModifyWorkup->Success UseFreshReagents->Success

References

Stability and degradation pathways of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (4-Chloro-3,5-dimethylpyridin-2-YL)methanol. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: To maintain the integrity of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advisable. While room temperature may be suitable for short durations, cold storage is preferred to minimize degradation.

  • Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect the compound from light by using an amber-colored or opaque container.

  • Moisture: Use a tightly sealed container to prevent the absorption of moisture.

Q2: What are the likely degradation pathways for this compound?

A2: Based on the structure of this compound and the known reactivity of related pyridine compounds, the primary potential degradation pathways include:

  • Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. The hydroxymethyl group is also susceptible to oxidation, which could yield an aldehyde or a carboxylic acid.

  • Nucleophilic Substitution: The 4-chloro group on the pyridine ring is susceptible to nucleophilic aromatic substitution. This means it can react with nucleophiles, including water (hydrolysis) or other components in a solution, to replace the chloro group.

  • Photodegradation: Exposure to UV light may induce degradation of the pyridine ring.

Q3: How can I detect degradation of my this compound sample?

A3: The most effective method for assessing the purity of your compound and detecting any degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase HPLC with UV detection is a suitable technique. For a detailed methodology, please refer to the "Experimental Protocols" section below.

Q4: Is it necessary to handle this compound in a glovebox?

A4: While a glovebox provides the most ideal inert atmosphere, it is not strictly mandatory for routine handling if appropriate precautions are taken. When working with the compound outside of a glovebox, it is important to work efficiently to minimize exposure to air and moisture. It is highly recommended to blanket the container with an inert gas like argon or nitrogen before sealing it for storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradationReview storage and handling procedures. Ensure the compound is stored under an inert atmosphere and protected from light. Prepare fresh solutions for analysis. Perform a forced degradation study to identify potential degradation products.
Low assay value or loss of potency Degradation of the compoundVerify the storage conditions and age of the compound. Re-analyze the material using a validated stability-indicating HPLC method.
Discoloration of the solid compound Oxidation or exposure to lightStore the compound in an opaque, tightly sealed container under an inert atmosphere.
Inconsistent results between experiments Instability of the compound in the experimental mediumEvaluate the compatibility of the compound with the solvents and excipients used. The 4-chloro group may react with nucleophilic components in the formulation.

Quantitative Data Summary

Due to the limited availability of specific quantitative degradation data for this compound, the following table provides general parameters for handling and analysis based on structurally similar compounds.

Table 1: Recommended Storage and Analytical Parameters

ParameterRecommendation
Storage Temperature 2-8°C (long-term)
Storage Atmosphere Inert gas (Argon or Nitrogen)
HPLC Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with a suitable buffer (e.g., phosphate or formate buffer)
Detection Wavelength UV detection, wavelength to be determined by UV scan (e.g., ~285 nm)
Flow Rate 1.0 mL/min

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and establish the degradation pathways.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Application of Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

    • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 48 hours.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify any degradation products.

    • Mass spectrometry (LC-MS) can be employed to determine the structure of the degradation products.

Visualizations

G cluster_workflow Experimental Workflow: Forced Degradation Study start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidative Degradation (3% H2O2, RT) stress->oxidation thermal Thermal Degradation (105°C, solid) stress->thermal photo Photodegradation (UV light, solid) stress->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze by Stability-Indicating HPLC oxidation->analyze thermal->analyze photo->analyze neutralize->analyze data Identify & Quantify Degradants (LC-MS) analyze->data

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways parent This compound n_oxide Pyridine N-Oxide Derivative parent->n_oxide Oxidation (N) aldehyde Aldehyde Derivative parent->aldehyde Oxidation (-CH2OH) hydrolysis 4-Hydroxy Derivative parent->hydrolysis Nucleophilic Substitution (e.g., H2O) acid Carboxylic Acid Derivative aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of the target compound.

Technical Support Center: Solutions for Catalyst Poisoning in Pyridine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst poisoning in pyridine hydrogenation reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance for troubleshooting catalyst deactivation.

Issue 1: Rapid Decrease in Catalyst Activity Early in the Reaction

Q1: My reaction has stopped or significantly slowed down shortly after initiation. What are the likely causes?

A1: A rapid decrease in activity early in the reaction is often indicative of acute catalyst poisoning. The most common culprits are impurities in your feedstock or hydrogen gas stream.

Troubleshooting Steps:

  • Analyze Feedstock for Sulfur Compounds: Even trace amounts of sulfur compounds like hydrogen sulfide (H₂S) and thiophenes can severely poison noble metal catalysts such as palladium and platinum.[1]

    • Recommended Action: Implement a feedstock purification protocol. See the Experimental Protocols section for detailed procedures on desulfurization via adsorption on activated carbon or hydrodesulfurization.

  • Check Hydrogen Gas Purity: Carbon monoxide (CO) present as an impurity in the hydrogen gas can act as a strong inhibitor by adsorbing onto the catalyst's active sites.[1]

    • Recommended Action: Use high-purity hydrogen (99.999%). If CO contamination is suspected, use a gas purification system.

  • Evaluate for Halide Contamination: Halogenated compounds in the feedstock can also poison the catalyst.

    • Recommended Action: If halide contamination is possible, purify the pyridine feedstock through distillation or by passing it through a column of activated alumina.

Issue 2: Gradual Decrease in Catalyst Activity Over Time

Q2: My reaction starts well but the conversion rate gradually decreases over several hours or multiple runs. What could be the problem?

A2: A gradual deactivation is often due to "self-poisoning" by the pyridine substrate or the piperidine product, or it could be a result of coking or sintering.

Troubleshooting Steps:

  • Investigate Self-Poisoning/Product Inhibition: Pyridine and the resulting piperidine can strongly adsorb to the catalyst's active sites through the nitrogen lone pair, leading to a phenomenon known as self-poisoning or product inhibition.[1]

    • Recommended Action:

      • Acidic Additives: The addition of an acid, such as hydrochloric acid (HCl) or acetic acid, can protonate the nitrogen atom of pyridine, reducing its ability to bind to and deactivate the catalyst.[2]

      • Catalyst Selection: Rhodium-based catalysts have shown a lower sensitivity to nitrogen poisoning compared to palladium.[3]

  • Assess the Possibility of Coking: Coking is the physical blockage of active sites and pores by carbonaceous deposits, often occurring at higher reaction temperatures.[1]

    • Recommended Action:

      • Optimize reaction temperature to the lowest effective level.

      • If coking is confirmed, a controlled oxidation (burn-off) of the catalyst can regenerate its activity. See the Experimental Protocols section for a catalyst regeneration procedure.

  • Consider Catalyst Sintering: Sintering is the thermal agglomeration of metal particles, which leads to a loss of active surface area. This is generally irreversible and is more likely to occur at high temperatures.[1]

    • Recommended Action:

      • Operate at the lowest possible reaction temperature.

      • Choose a catalyst with a thermally stable support.

Data Presentation: Impact of Poisons on Catalyst Performance

The following tables summarize the quantitative effects of common poisons on the performance of catalysts in hydrogenation reactions.

Table 1: Effect of Sulfur (H₂S) Concentration on Catalyst Activity

CatalystH₂S Concentration (ppm)ReactionTemperature (°C)Pressure (atm)Conversion (%)Reference
Pd/Al₂O₃0Cyclohexane Dehydrogenation3001100[2]
Pd/Al₂O₃10Cyclohexane Dehydrogenation3001~20[2]
Ni-based0Biogas Dry Reforming8001~75[4]
Ni-based20Biogas Dry Reforming8001~10[4]

Table 2: Effect of Carbon Monoxide (CO) on Catalyst Activity

CatalystCO Concentration (Torr)ReactionTemperature (K)Turnover Frequency (s⁻¹)Reference
Pt nanoparticles0Ethylene Hydrogenation403~100[5]
Pt nanoparticles0.5Ethylene Hydrogenation403~0.02[5]
Rh/Al₂O₃0CO Oxidation500High[6]
Rh/Al₂O₃8400 ppmCO Oxidation500Significantly Reduced[6]

Experimental Protocols

This section provides detailed methodologies for key experimental procedures to mitigate catalyst poisoning.

Protocol 1: Feedstock Desulfurization using Activated Carbon

Objective: To remove sulfur-containing impurities from the pyridine feedstock.

Materials:

  • Pyridine feedstock

  • Activated carbon (granulated, high purity)

  • Glass column

  • Glass wool

  • Collection flask

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Column Preparation:

    • Securely clamp a glass column in a vertical position.

    • Place a small plug of glass wool at the bottom of the column to retain the activated carbon.

    • Carefully pack the column with activated carbon to the desired bed height. The amount of activated carbon will depend on the volume of pyridine to be purified and the suspected level of sulfur contamination. A general guideline is to use a 1:10 w/v ratio of activated carbon to pyridine.

  • Feedstock Purification:

    • Gently pour the pyridine feedstock onto the top of the activated carbon bed.

    • Allow the pyridine to percolate through the column under gravity. For more viscous feedstocks or to increase the flow rate, a slight positive pressure of an inert gas can be applied to the top of the column.

    • Collect the purified pyridine in a clean, dry collection flask.

  • Analysis:

    • Analyze the purified pyridine for sulfur content using a suitable analytical method such as X-ray fluorescence (XRF) or gas chromatography with a sulfur-selective detector to confirm the removal of sulfur compounds.[7][8]

Protocol 2: Regeneration of a Coked Catalyst by Controlled Oxidation

Objective: To remove carbonaceous deposits (coke) from a deactivated catalyst.

Materials:

  • Coked catalyst

  • Tube furnace with temperature control

  • Quartz or ceramic reactor tube

  • Gas flow controllers for an inert gas (Nitrogen or Argon) and a dilute oxygen mixture (e.g., 1-5% O₂ in N₂)

  • Gas analysis system (e.g., mass spectrometer or gas chromatograph) to monitor CO and CO₂ evolution.

Procedure:

  • Catalyst Loading:

    • Carefully load the coked catalyst into the reactor tube, ensuring a uniform bed.

  • Inert Gas Purge:

    • Place the reactor tube in the furnace.

    • Purge the system with an inert gas (e.g., Nitrogen) at a controlled flow rate to remove any residual reactants and air.

  • Heating and Oxidation:

    • While maintaining the inert gas flow, begin to heat the furnace to the desired regeneration temperature. This temperature should be high enough to combust the coke but not so high as to cause catalyst sintering (typically in the range of 400-550°C).[2]

    • Once the target temperature is reached and stable, gradually introduce the dilute oxygen mixture into the gas stream.

    • Monitor the off-gas for the evolution of CO and CO₂, which indicates the combustion of the coke.

    • Continue the oxidation until the CO and CO₂ levels in the off-gas return to baseline, indicating that all the coke has been removed.

  • Cooling and Passivation:

    • Switch back to a pure inert gas flow to purge the system of oxygen.

    • Cool the reactor down to room temperature under the inert gas flow.

    • The regenerated catalyst is now ready for reuse.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow start Reaction Failure: Low Conversion or Stalled Reaction check_activity Rapid or Gradual Deactivation? start->check_activity rapid_deactivation Rapid Deactivation check_activity->rapid_deactivation Rapid gradual_deactivation Gradual Deactivation check_activity->gradual_deactivation Gradual check_sulfur Analyze Feedstock for Sulfur rapid_deactivation->check_sulfur check_self_poisoning Investigate Self-Poisoning gradual_deactivation->check_self_poisoning check_co Check H₂ Gas Purity for CO check_sulfur->check_co No Sulfur purify_feedstock_s Solution: Purify Feedstock (e.g., Activated Carbon) check_sulfur->purify_feedstock_s Sulfur Present check_halides Check Feedstock for Halides check_co->check_halides No CO use_high_purity_h2 Solution: Use High-Purity H₂ or Gas Purifier check_co->use_high_purity_h2 CO Present purify_feedstock_h Solution: Purify Feedstock (e.g., Distillation) check_halides->purify_feedstock_h Halides Present check_coking Assess for Coking check_self_poisoning->check_coking Not Suspected add_acid Solution: Add Acidic Additive (e.g., HCl) check_self_poisoning->add_acid Suspected check_sintering Consider Sintering check_coking->check_sintering No Coking regenerate_catalyst Solution: Regenerate Catalyst (Controlled Oxidation) check_coking->regenerate_catalyst Coking Confirmed optimize_temp Solution: Optimize Reaction Temperature check_sintering->optimize_temp Sintering Likely

Caption: A troubleshooting workflow for diagnosing catalyst deactivation.

Mechanism of Sulfur Poisoning on a Palladium Catalyst

SulfurPoisoning cluster_catalyst Palladium Catalyst Surface Pd_active Pd (Active Site) Piperidine Piperidine Pd_active->Piperidine Hydrogenation Pd_poisoned Pd-S (Poisoned Site) H2 H₂ H2->Pd_active Adsorption & Dissociation Pyridine Pyridine Pyridine->Pd_active Adsorption H2S H₂S H2S->Pd_active Strong Chemisorption

Caption: Mechanism of sulfur poisoning on a palladium catalyst surface.

Catalyst Deactivation Pathways

DeactivationPathways active_catalyst Active Catalyst poisoning Poisoning (Sulfur, CO, Halides, N-compounds) active_catalyst->poisoning coking Coking (Carbon Deposition) active_catalyst->coking sintering Sintering (Thermal Agglomeration) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways for catalyst deactivation.

References

Removing residual solvents from (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing residual solvents from (4-Chloro-3,5-dimethylpyridin-2-YL)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common residual solvents that might be present in this compound after synthesis?

A1: Depending on the synthetic route, common solvents that may be present include, but are not limited to, methanol, ethanol, isopropanol, dichloromethane, toluene, and hexane. The final purification steps, such as crystallization or washing, can also introduce solvents like ethyl acetate or heptane. It is crucial to identify all solvents used in the process to effectively remove them.

Q2: What are the regulatory limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: Regulatory limits for residual solvents are outlined in the ICH Q3C guidelines, which are followed by agencies like the FDA.[1][2][3][4] Solvents are categorized into three classes based on their toxicity. Class 1 solvents should be avoided, Class 2 solvents have strict limits, and Class 3 solvents have higher permissible daily exposures.[2]

Q3: What is the primary analytical method for quantifying residual solvents?

A3: The standard and most widely used method for the analysis of residual solvents in pharmaceuticals is Headspace Gas Chromatography (HS-GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[5][6][7][8][9] This technique is highly sensitive and specific for volatile organic compounds.

Q4: Can I use rotary evaporation to remove all residual solvents?

A4: While rotary evaporation is effective for removing bulk solvents from a solution, it is generally insufficient for removing trace amounts of residual solvents to meet pharmaceutical standards, especially from a solid product.[10][11] Further drying under vacuum and/or elevated temperature is typically required.

Troubleshooting Guides

Issue 1: High Levels of Residual Solvents Detected by GC Analysis

Possible Causes & Solutions

Possible CauseRecommended Action
Inefficient Bulk Solvent Removal Ensure that the initial solvent removal step (e.g., rotary evaporation) is complete. For high-boiling point solvents, ensure adequate vacuum and bath temperature.
Ineffective Drying Optimize drying parameters. Increase drying time, increase temperature (if the compound is thermally stable), or decrease vacuum pressure. Consider using a gentle nitrogen bleed in the vacuum oven to facilitate solvent removal.
Solvent Trapped within Crystal Lattice If the compound has crystallized, solvents can be trapped. Consider recrystallization from a different solvent system or an anti-solvent precipitation. Sonication during crystallization can sometimes help in obtaining purer crystals with less solvent inclusion.
Formation of a Solvate The compound may have formed a stable solvate with the solvent. Characterize the solid form using techniques like DSC, TGA, or XRPD to check for solvate formation. If a solvate has formed, a different purification strategy, such as recrystallization from a non-solvating solvent, will be necessary.
Issue 2: Product Degradation During Solvent Removal

Possible Causes & Solutions

Possible CauseRecommended Action
Thermal Instability This compound may be sensitive to high temperatures. Reduce the drying temperature and compensate by increasing the drying time or applying a higher vacuum.
Reactivity with Trace Impurities Residual acidic or basic impurities from the synthesis could catalyze degradation at elevated temperatures. Ensure the material is properly quenched and washed before final drying. An acid-base extraction during work-up can help remove such impurities.
Issue 3: Inconsistent Residual Solvent Results

Possible Causes & Solutions

Possible CauseRecommended Action
Non-Homogeneous Sample Ensure the sample taken for GC analysis is representative of the entire batch. Gently tumble or blend the dried powder before sampling.
Improper GC Method Parameters Verify that the GC headspace parameters (e.g., equilibration temperature and time) are optimized for the solvents being analyzed.[7][8] The sample matrix can affect the partitioning of solvents into the headspace.
Inaccurate Sample Preparation Ensure accurate weighing of the sample and consistent dilution with the headspace solvent (e.g., DMSO, DMF).

Experimental Protocols

Protocol 1: General Purification via Recrystallization

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A solvent/anti-solvent system can also be effective. Common systems for similar compounds include ethyl acetate/heptane or isopropanol/water.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent or a suitable anti-solvent to remove any remaining impurities and mother liquor.

  • Drying: Dry the purified crystals under vacuum. The temperature should be kept as low as possible while still allowing for effective solvent removal. Monitor the residual solvent levels using HS-GC.

Protocol 2: Headspace GC-MS Analysis of Residual Solvents

This is a typical starting method and must be validated for the specific solvents and API.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (or Flame Ionization Detector)

  • Headspace Autosampler

GC-MS Parameters:

ParameterValue
Column DB-624 or equivalent
Injector Temperature 220 °C
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Carrier Gas Helium
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C

Headspace Parameters:

ParameterValue
Oven Temperature 80 - 120 °C (optimize based on solvent boiling points)
Loop Temperature 90 - 130 °C
Transfer Line Temperature 100 - 140 °C
Equilibration Time 15 - 30 minutes
Vial Pressurization 10 psi
Injection Time 0.5 - 1.0 minute

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound into a headspace vial.

  • Add a known volume (e.g., 1 mL) of a suitable headspace solvent (e.g., DMSO or DMF).

  • Seal the vial immediately.

  • Vortex to dissolve the sample.

  • Run the analysis along with appropriate standards for the expected residual solvents.

Visualizations

experimental_workflow Experimental Workflow for Purification and Solvent Removal cluster_purification Purification cluster_drying Drying & Analysis cluster_decision Quality Control cluster_final Final Product crude_product Crude Product dissolution Dissolution in Hot Solvent crude_product->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing wet_product Wet Purified Product washing->wet_product vacuum_drying Vacuum Drying wet_product->vacuum_drying sampling Sampling for Analysis vacuum_drying->sampling gc_analysis HS-GC Analysis sampling->gc_analysis decision Residual Solvents Below Limit? gc_analysis->decision final_product Final Product decision->final_product Yes reprocess Reprocess/Redry decision->reprocess No reprocess->vacuum_drying troubleshooting_logic Troubleshooting Logic for High Residual Solvents start High Residual Solvents Detected check_drying Review Drying Parameters (T, P, t) start->check_drying optimize_drying Optimize Drying: Increase Time/Temp or Decrease Pressure check_drying->optimize_drying Parameters Sub-optimal check_solvate Suspect Solvent Trapping/Solvate? check_drying->check_solvate Parameters Optimal reanalyze1 Re-analyze by HS-GC optimize_drying->reanalyze1 pass Pass reanalyze1->pass Solvents OK fail Fail reanalyze1->fail Still High characterize_solid Characterize Solid (DSC, TGA, XRPD) check_solvate->characterize_solid Unsure recrystallize Recrystallize from a Different Solvent System check_solvate->recrystallize Yes characterize_solid->recrystallize reanalyze2 Re-analyze by HS-GC recrystallize->reanalyze2 reanalyze2->pass Solvents OK reanalyze2->fail Still High

References

Technical Support Center: Industrial Scale Production of Pyridine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the industrial-scale production of pyridine-based intermediates. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to support your experimental work.

Troubleshooting Guides

Low Yield and Side Product Formation

Low yields and the formation of impurities are common hurdles in pyridine synthesis. The following tables provide insights into common issues and potential solutions for some widely used synthetic methods.

Table 1: Troubleshooting Low Yields in Hantzsch Pyridine Synthesis

Common CausePotential Solutions & Troubleshooting StepsExpected Outcome
Inefficient Reaction Conditions - Employ a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles.[1] - Consider a solvent-free approach using γ-Al2O3 nanoparticles as a catalyst at elevated temperatures (e.g., 90°C).[1]Significant improvement in yields, potentially exceeding 90%.[1]
Incomplete Oxidation of Dihydropyridine Intermediate - Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO₄, iodine). - Monitor the reaction progress by TLC or LC-MS to confirm the complete conversion of the dihydropyridine intermediate.[1]Complete conversion to the desired aromatic pyridine product, thus increasing the final yield.
Side Reactions - In unsymmetrical Hantzsch reactions, incorrect order of reagent addition can lead to undesired intermediates. It is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[1]Minimized formation of byproducts and increased yield of the target pyridine derivative.

Table 2: Common Side Products in Pyridine Synthesis and Their Prevention

Synthesis MethodCommon Side ProductsPrevention Strategies
Hantzsch Synthesis - Self-condensation of the β-keto ester.[2] - Michael adduct of the enamine to the Knoevenagel condensation product before cyclization.[2]- Carefully control reaction temperature and the order of reagent addition.[2]
Bohlmann-Rahtz Synthesis - Decomposition of acid-sensitive enamines at high temperatures.- Use acid catalysis (e.g., acetic acid, Amberlyst-15) to allow the cyclodehydration to proceed at a lower temperature.[3]
Chichibabin Reaction - Over-amination leading to di-substituted products. - Formation of the 4-amino isomer.- Control the stoichiometry of sodium amide. - The 2-position is generally favored, but reaction conditions can be optimized to improve regioselectivity.[4]
Synthesis of 3,4-Diphenylpyridine - 2,5,6-trichloro-3,4-diphenylpyridine and 5,6-dichloro-3,4-diphenylpyridin-2-ol.[5]- Control reaction time and temperature to avoid over-chlorination. - Optimize the stoichiometry of phosphorus pentachloride.[5]
Purification Challenges

The basic nature of the pyridine ring can present challenges during purification.

Table 3: Troubleshooting Purification of Pyridine-Based Intermediates

IssueRecommended ActionRationale
Tailing on Silica Gel Chromatography - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.The basic modifier helps to saturate the acidic silanol groups on the silica surface, preventing strong interaction with the basic pyridine product and thus reducing tailing.
Difficulty in Crystallization - Screen a wide range of solvents and solvent mixtures. - Attempt salt formation with a suitable acid followed by crystallization.Different solvents can significantly impact solubility and crystal lattice formation. Salt formation can alter the physical properties of the compound, often leading to a more crystalline material.
Emulsion Formation During Aqueous Workup - Add a small amount of a saturated brine solution. - Filter the mixture through a pad of celite.Brine increases the ionic strength of the aqueous phase, which can help to break up emulsions. Celite filtration can help to separate fine solid particles that may be stabilizing the emulsion.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is giving a low yield. What are the most common reasons and how can I improve it?

A1: Low yields in the Hantzsch synthesis are frequently due to suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[1] To improve the yield, consider using alternative catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, which can increase yields to over 90%.[1] Also, ensure the complete oxidation of the dihydropyridine intermediate by using an effective oxidizing agent and monitoring the reaction.[1] For unsymmetrical pyridines, the order of reagent addition is critical to minimize side reactions.[1]

Q2: I am observing unexpected byproducts in my Bohlmann-Rahtz pyridine synthesis. How can I improve the regioselectivity?

A2: The Bohlmann-Rahtz synthesis can be prone to side reactions, especially at the high temperatures often required for the cyclodehydration step. To improve regioselectivity and minimize side products, consider using acid catalysis to lower the reaction temperature.[3] For instance, a mixture of toluene and acetic acid can be effective.[3] Additionally, for enamines that are difficult to synthesize, they can be generated in situ by using ammonium acetate.[6]

Q3: My reaction is highly exothermic and difficult to control. How can I manage this?

A3: Exothermic reactions in pyridine synthesis can be managed by several techniques to prevent thermal runaway and the formation of degradation products. These include the slow, dropwise addition of one of the reactants, using an efficient cooling system like an ice bath or cryostat to maintain a constant low temperature, and running the reaction at a lower concentration to help dissipate heat more effectively.[2]

Q4: What are the key safety precautions I should take when handling pyridine and its intermediates on an industrial scale?

A4: Due to its flammability and toxicity, pyridine requires strict safety protocols.[7] Key precautions include ensuring adequate ventilation, using fume hoods, and wearing appropriate personal protective equipment (PPE) such as nitrile gloves, chemical splash goggles, and a flame-retardant lab coat.[2][7] Pyridine should be stored in a cool, well-ventilated area away from ignition sources in clearly labeled, compatible containers.[2] It is also crucial to have emergency procedures in place for spills, which should be contained with absorbent materials like sand or vermiculite and disposed of according to regulations.[2]

Experimental Protocols

Protocol 1: Hantzsch Pyridine Synthesis (Optimized)

This protocol describes an optimized, higher-yield synthesis of a 1,4-dihydropyridine intermediate, which can then be oxidized to the corresponding pyridine.

Materials:

  • Aldehyde (1 equivalent)

  • β-ketoester (2 equivalents)

  • Ammonium acetate (1.2 equivalents)

  • p-Toluenesulfonic acid (PTSA) (0.1 equivalents)

  • Sodium dodecyl sulfate (SDS) solution (0.1 M)

  • Oxidizing agent (e.g., iodine, nitric acid)

  • Ethanol

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde, β-ketoester, ammonium acetate, and PTSA in the 0.1 M SDS solution.

  • Place the flask in an ultrasonic bath and irradiate at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude 1,4-dihydropyridine.

  • For aromatization, dissolve the crude 1,4-dihydropyridine in ethanol.

  • Add a suitable oxidizing agent (e.g., a solution of iodine in ethanol) portion-wise and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting pyridine derivative by column chromatography or crystallization.

Protocol 2: Guareschi-Thorpe Pyridine Synthesis

This method is used to prepare 2-pyridones from cyanoacetamide and a 1,3-diketone or 3-ketoester.[8]

Materials:

  • Cyanoacetamide (1 equivalent)

  • 1,3-dicarbonyl compound (1 equivalent)

  • Ammonium carbonate

  • Water or a 1:1 water/ethanol mixture

Procedure:

  • In a flask, combine the cyanoacetamide, the 1,3-dicarbonyl compound, and ammonium carbonate.

  • Add water or a 1:1 water/ethanol mixture (approximately 2 mL per mmol of cyanoacetamide).[1]

  • Heat the reaction mixture to 80°C with stirring. The product often begins to precipitate out of the solution as the reaction progresses.[9]

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold water and dry to obtain the pure hydroxy-cyanopyridine.[1]

Protocol 3: Chichibabin Reaction for 2-Aminopyridine

This protocol describes the amination of pyridine at the 2-position.

Materials:

  • Pyridine (1 equivalent)

  • Sodium amide (NaNH₂) (1.2 equivalents)

  • Toluene (anhydrous)

  • Ammonium chloride solution (saturated)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend sodium amide in anhydrous toluene under an inert atmosphere (e.g., nitrogen).

  • Heat the suspension to reflux (approximately 110°C).

  • Slowly add pyridine to the refluxing mixture. The reaction is exothermic, and the mixture will turn a dark reddish-brown.

  • Continue refluxing for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of hydrogen gas.

  • Cool the reaction mixture to room temperature and then carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-aminopyridine by distillation or recrystallization.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurities) identify Identify Synthesis Method (Hantzsch, Bohlmann-Rahtz, etc.) start->identify analyze Analyze Reaction Parameters (Temp, Catalyst, Solvent, Time) identify->analyze consult_faq Consult Troubleshooting Guide & FAQs analyze->consult_faq implement Implement Corrective Actions (e.g., Change Catalyst, Adjust Temp) consult_faq->implement monitor Monitor Reaction Progress (TLC, GC, LC-MS) implement->monitor purify Purify Product monitor->purify fail Issue Persists monitor->fail No Improvement characterize Characterize Product (NMR, MS, etc.) purify->characterize success Successful Synthesis characterize->success fail->analyze Re-evaluate

A general workflow for troubleshooting pyridine synthesis.

hantzsch_pathway aldehyde Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel ketoester1 β-Ketoester (1 eq.) ketoester1->knoevenagel ketoester2 β-Ketoester (1 eq.) enamine_formation Enamine Formation ketoester2->enamine_formation ammonia Ammonia ammonia->enamine_formation michael_addition Michael Addition knoevenagel->michael_addition enamine_formation->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization dihydropyridine 1,4-Dihydropyridine cyclization->dihydropyridine oxidation Oxidation dihydropyridine->oxidation pyridine Pyridine Derivative oxidation->pyridine

Simplified reaction pathway of the Hantzsch pyridine synthesis.

safety_guidelines cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Storage cluster_emergency Emergency Procedures gloves Nitrile Gloves goggles Splash Goggles coat Lab Coat respirator Respirator (if needed) ventilation Good Ventilation / Fume Hood storage Cool, Dry, Well-Ventilated Area ignition Away from Ignition Sources spill_kit Spill Kit Accessible eyewash Eyewash Station shower Safety Shower ppe_node PPE ppe_node->gloves ppe_node->goggles ppe_node->coat ppe_node->respirator handling_node Handling handling_node->ventilation handling_node->storage handling_node->ignition emergency_node Emergency emergency_node->spill_kit emergency_node->eyewash emergency_node->shower

Key safety considerations for handling pyridine intermediates.

References

Validation & Comparative

Comparative analysis of different synthetic routes to (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail different synthetic strategies, presenting quantitative data, experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method based on factors such as yield, efficiency, and environmental impact.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for different synthetic routes to this compound. The routes are primarily differentiated by their starting materials for the synthesis of the precursor, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, and the subsequent chlorination step.

RouteStarting Material for PrecursorKey IntermediatesChlorination ReagentOverall YieldKey Advantages
1 3,5-Dimethyl-4-nitropyridine-1-oxide3,5-Dimethyl-4-methoxypyridine-1-oxide, 2-hydroxymethyl-3,5-dimethyl-4-methoxy pyridineThionyl chloride>85% (for chloro-derivative formation from 3,5-Lutidine)[1]Well-established, high overall yield, suitable for industrial scale.[1]
2 3,5-Lutidine3,5-Dimethylpyridine-N-oxide, 3,5-Dimethyl-4-nitropyridine-N-oxideNot specified>85% (for chloro-derivative formation)[1]Classical and widely used approach.[1]
3 2,3,5-Collidine2,3,5-Collidine-N-oxide, 2,3,5-Trimethyl-4-nitropyridine-N-oxideNot specifiedNot explicitly stated[1]Alternative to the 3,5-Lutidine route.
4 2-Methyl-1-penten-1-alkoxy-3-one2-Alkoxycarbonyl-3,5-dimethyl-4-pyrone, 2-Alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridoneNot specifiedNot explicitly stated[1]"Greener" alternative, avoiding problematic nitrating agents.[1]
5 (4-Methoxy-3,5-dimethyl-2-pyridyl)methyl acetate(4-Methoxy-3,5-dimethylpyridin-2-yl)methanolThionyl chlorideNot explicitly statedDirect hydrolysis to the precursor alcohol.[1]
6 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride(4-Methoxy-3,5-dimethylpyridin-2-yl)methanol- (product is the starting material)83% (for hydrolysis to alcohol)[2]Direct conversion to the precursor alcohol.
7 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol-Sulfuryl chlorideNot explicitly statedDirect chlorination of the precursor alcohol.
8 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol-Triphosgene>96%High yield and purity.

Experimental Protocols

Detailed methodologies for the key chlorination step are provided below.

Route 1 (and others): Chlorination using Thionyl Chloride

This protocol describes the conversion of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol to its corresponding chloride.

Materials:

  • (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol (25.1 g, 0.15 mol)

  • Dichloromethane (500 mL)

  • Thionyl chloride (18.8 g, 0.158 mol)

  • Hexane (250 mL)

  • Argon atmosphere

Procedure:

  • A solution of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in dichloromethane (400 mL) is prepared in a reaction vessel under an argon atmosphere.[3]

  • A solution of thionyl chloride in dichloromethane (100 mL) is added dropwise to the above solution over 30 minutes at room temperature.[3]

  • The reaction mixture is stirred for an additional 30 minutes at room temperature.[3]

  • The solvent is removed under reduced pressure to obtain a solid residue.[3]

  • The solid residue is suspended in hexane (200 mL) and collected by filtration.[3]

  • The collected solid is washed with hexane (50 mL) and air-dried to yield this compound hydrochloride as a white solid (33.3 g, 100% yield).[3]

Route 7: Chlorination using Sulfuryl Chloride

This protocol outlines the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride using sulfuryl chloride.

Materials:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g)

  • Dichloromethane (480 mL)

  • Sulfuryl chloride (225 mL)

  • Ice bath

Procedure:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and dichloromethane are added to a three-necked flask and stirred in an ice bath to cool.[4]

  • A solution of sulfuryl chloride is added dropwise to the cooled solution while stirring.[4]

  • After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.[4]

  • Following the reaction, dichloromethane is concentrated and recovered under reduced pressure to yield the product.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical relationships and key transformations in the synthesis of this compound via different precursors.

G cluster_SM Starting Materials cluster_Int Key Intermediates cluster_FP Final Product SM1 3,5-Lutidine Int1 3,5-Dimethylpyridine-N-oxide SM1->Int1 Oxidation SM2 3,5-Dimethyl-4-nitropyridine-1-oxide Int2 3,5-Dimethyl-4-methoxypyridine-1-oxide SM2->Int2 Methoxylation SM3 2,3,5-Collidine SM3->Int1 Oxidation SM4 (4-Methoxy-3,5-dimethyl-2-pyridyl)methyl acetate Int3 (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol SM4->Int3 Hydrolysis Int1->SM2 Nitration Int2->Int3 Hydroxylation FP This compound Int3->FP Chlorination (Thionyl Chloride, Sulfuryl Chloride, or Triphosgene) G cluster_workflow Chlorination Workflow A Start: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol in Dichloromethane B Add Chlorinating Agent (e.g., Thionyl Chloride) dropwise at RT A->B C Stir at Room Temperature B->C D Remove Solvent (Reduced Pressure) C->D E Suspend in Hexane & Filter D->E F Wash with Hexane & Air Dry E->F G End: This compound (as hydrochloride salt) F->G

References

Validating the Structure of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and successful therapeutic development. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for validating the structure of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a substituted pyridine derivative of interest to researchers and scientists in the pharmaceutical industry.

Mass Spectrometry: A Primary Tool for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[1][2] It provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its elemental composition and structure.[3] For this compound (CAS Number: 150054-50-5), mass spectrometry can definitively determine its molecular weight and provide key structural insights through analysis of its fragmentation patterns.

The structure of this compound suggests a predictable fragmentation pattern under electron ionization (EI) mass spectrometry. The molecular ion peak (M+) would be expected, and its fragmentation would likely proceed through characteristic losses of functional groups.

A detailed experimental protocol for analyzing this compound using mass spectrometry is provided below.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of purified this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument: A high-resolution mass spectrometer equipped with an electron ionization source.

  • Ionization: Electron energy of 70 eV is typically used to induce fragmentation.[4]

  • Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300) to detect the molecular ion and all significant fragment ions.

The following table summarizes the expected major fragment ions for this compound in an EI-MS analysis.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Neutral Loss Significance
171/173[C8H10ClNO]+-Molecular ion (M+), showing the characteristic 3:1 isotopic pattern for chlorine.
156/158[C7H7ClNO]+-CH3Loss of a methyl group.
142/144[C7H9NO]+-ClLoss of a chlorine atom.
140/142[C8H9NO]+-H, -CH2OLoss of a hydrogen radical followed by formaldehyde.
136[C8H10NO]+-ClLoss of a chlorine atom from the protonated molecule.
107[C6H6N]+-CH2OH, -ClLoss of the hydroxymethyl group and chlorine.
77[C5H5N]+-CH3, -Cl, -CH2OHFragmentation of the pyridine ring.

The predicted fragmentation pathway of this compound is illustrated in the following diagram generated using Graphviz.

fragmentation_pathway M [C8H10ClNO]+ M+ (m/z 171/173) F1 [C7H7ClNO]+ (m/z 156/158) M->F1 -CH3 F2 [C7H9NO]+ (m/z 142/144) M->F2 -Cl F3 [C8H9NO]+ (m/z 140/142) M->F3 -CH2OH F4 [C6H6N]+ (m/z 107) F2->F4 -CH2OH F5 [C5H5N]+ (m/z 77) F4->F5 -CH3, -HCN

Predicted EI-MS fragmentation pathway of the target molecule.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool, a comprehensive structural validation often involves complementary techniques.[5][6][7] The table below compares mass spectrometry with other common analytical methods for the structural elucidation of small organic molecules.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[2]High sensitivity, provides molecular formula with high resolution MS.[1]Isomers may not be distinguishable without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and connectivity of atoms.[6]Unambiguous structure determination, information on stereochemistry.Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute three-dimensional structure of a crystalline compound.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

For robust structural validation, an integrated approach is recommended. The logical workflow for the structural elucidation of this compound is depicted below.

analytical_workflow cluster_initial Initial Analysis cluster_spectroscopic Spectroscopic Analysis cluster_definitive Definitive Structure Synthesis Synthesis and Purification TLC_HPLC Purity Check (TLC/HPLC) Synthesis->TLC_HPLC MS Mass Spectrometry (MS) (Molecular Weight & Formula) TLC_HPLC->MS IR Infrared (IR) Spectroscopy (Functional Groups) TLC_HPLC->IR NMR NMR Spectroscopy (Connectivity) TLC_HPLC->NMR Structure_Proposal Proposed Structure MS->Structure_Proposal IR->Structure_Proposal NMR->Structure_Proposal XRay X-ray Crystallography (3D Structure, if crystalline) Final_Structure Validated Structure XRay->Final_Structure Structure_Proposal->XRay Structure_Proposal->Final_Structure If not crystalline

Integrated workflow for structural validation.

References

A Comparative Guide to the Chlorination of Hydroxymethylpyridines: Efficacy of Common Chlorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chloromethylpyridines from their corresponding hydroxymethylpyridines is a critical step in the development of numerous pharmaceutical compounds. The choice of chlorinating agent can significantly impact reaction yield, purity, and scalability. This guide provides an objective comparison of the efficacy of three common chlorinating agents—thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅), and cyanuric chloride—supported by experimental data and detailed protocols.

Executive Summary

The transformation of a hydroxymethyl group on a pyridine ring to a chloromethyl group is a key synthetic transformation. This conversion is typically achieved using various chlorinating agents, each with its own set of advantages and disadvantages. Thionyl chloride is a highly effective reagent, often providing near-quantitative yields. Phosphorus oxychloride, frequently used with phosphorus pentachloride, is also a potent chlorinating system for heterocyclic compounds. Cyanuric chloride presents a milder alternative, though comparable yield data for hydroxymethylpyridines is less readily available in the literature.

Comparison of Chlorinating Agents

A summary of the performance of different chlorinating agents in the synthesis of chloromethylpyridines from hydroxymethylpyridines is presented below.

Chlorinating AgentSubstrateProductYield (%)Reference
Thionyl Chloride (SOCl₂)2-(Hydroxymethyl)pyridine2-(Chloromethyl)pyridine hydrochloride100%[1]
Phosphorus Pentachloride (PCl₅) / Phosphorus Oxychloride (POCl₃)2-Hydroxy-5-hydroxymethylpyridine2-Chloro-5-(chloromethyl)pyridine95%[2]
Trichloroisocyanuric Acid2-Methylpyridine2-Chloromethylpyridine hydrochloride64.4%[3]

Note: The reaction with Trichloroisocyanuric acid was performed on 2-methylpyridine, not 2-hydroxymethylpyridine, and is included for comparative purposes as a related transformation.

Chlorinating Agents in Detail

Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly reactive and widely used chlorinating agent for converting alcohols to alkyl chlorides. Its primary advantages are its high reactivity and the fact that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[4]

Advantages:

  • High yields, often quantitative.[1]

  • Gaseous byproducts are easily removed.[4]

  • Relatively inexpensive and readily available.

Disadvantages:

  • Highly corrosive and moisture-sensitive.

  • Reaction can be highly exothermic and requires careful temperature control.

  • Generates acidic HCl gas, which may require a base or a trap.

Phosphorus Oxychloride (POCl₃) and Phosphorus Pentachloride (PCl₅)

The combination of phosphorus oxychloride and phosphorus pentachloride is a powerful chlorinating system, particularly effective for heterocyclic alcohols. POCl₃ is often used as both a reagent and a solvent.

Advantages:

  • High efficacy for the chlorination of hydroxyl groups on pyridine rings.[2]

  • Can be used to simultaneously chlorinate both hydroxyl groups and the pyridine ring itself if a pyridone tautomer is present.

Disadvantages:

  • The reagents are corrosive and moisture-sensitive.

  • The workup can be more complex due to the formation of phosphoric acid byproducts.

  • PCl₅ is a solid and can be more challenging to handle than liquid reagents.

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

Cyanuric chloride is a milder and less hazardous alternative to thionyl chloride and phosphorus-based reagents for the conversion of alcohols to alkyl chlorides. It is a solid, which can be an advantage for handling.

Advantages:

  • Milder reaction conditions compared to SOCl₂ and POCl₃.

  • Solid reagent, which can be easier to handle.

  • Generally considered a more environmentally friendly option.

Disadvantages:

  • May require a co-reagent or catalyst, such as DMF, to be effective.

  • Published examples with high yields for the direct chlorination of hydroxymethylpyridines are less common.

  • The byproduct, cyanuric acid, is a solid and must be removed during workup.

Experimental Protocols

Chlorination of 2-(Hydroxymethyl)pyridine using Thionyl Chloride

Procedure: 2-(Hydroxymethyl)pyridine (100 g, 0.92 mol) is added to thionyl chloride (300 ml, 4.1 mol) under stirring and cooling at 0°C over a period of 2 hours.[1] The resulting solution is then refluxed for 1 hour.[1] After the reaction is complete, the excess thionyl chloride is removed under vacuum.[1] The solid residue obtained is the product, 2-(chloromethyl)pyridine hydrochloride, which can be used in the next stage without further purification.[1] The reported yield for this reaction is 100%.[1]

Chlorination of 2-Hydroxy-5-hydroxymethylpyridine using Phosphorus Pentachloride and Phosphorus Oxychloride

Procedure: A solution of 2-hydroxy-5-hydroxymethylpyridine (2.5 g, 20 mmol) and phosphorus pentachloride (4.16 g) in phosphorus oxychloride (10 ml) is stirred for 6 hours at 105°C.[2] After cooling, chloroform (50 ml) is added, and the excess chlorinating reagent is carefully hydrolyzed by the addition of water.[2] The organic phase is washed with NaHCO₃ solution, dried over Na₂SO₄, and concentrated by evaporation.[2] The resulting oily residue is distilled at 16 mm and 120°C to yield 3.08 g of 2-chloro-5-(chloromethyl)pyridine as a colorless oil that solidifies upon cooling, corresponding to a 95% yield.[2]

Chlorination of 2-Methylpyridine using Trichloroisocyanuric Acid

Note: This protocol describes the chlorination of the methyl group of 2-methylpyridine, not a hydroxymethyl group. It is included to provide an example of a related transformation using a cyanuric chloride derivative.

Procedure: 2-Methylpyridine is reacted with trichloroisocyanuric acid in the presence of dimethylformamide to yield 2-chloromethylpyridine hydrochloride.[3] The reported yield for this reaction is 64.4%.[3]

Reaction Pathway and Workflow

The general transformation and a typical experimental workflow for the chlorination of hydroxymethylpyridines are illustrated below.

Chlorination_Pathway cluster_reaction General Reaction cluster_workflow Experimental Workflow Hydroxymethylpyridine Hydroxymethylpyridine Chloromethylpyridine Chloromethylpyridine Hydroxymethylpyridine->Chloromethylpyridine Chlorination ChlorinatingAgent Chlorinating Agent (SOCl₂, POCl₃/PCl₅, or Cyanuric Chloride) ChlorinatingAgent->Chloromethylpyridine Start Start ReactionSetup Reaction Setup: Substrate + Chlorinating Agent Start->ReactionSetup Reaction Reaction under controlled conditions (temperature, time) ReactionSetup->Reaction Workup Workup: Quenching, Extraction, Washing Reaction->Workup Purification Purification: Distillation or Recrystallization Workup->Purification Product Final Product Purification->Product

Caption: General reaction and workflow for the chlorination of hydroxymethylpyridines.

Conclusion

The choice of chlorinating agent for the conversion of hydroxymethylpyridines to chloromethylpyridines depends on the specific requirements of the synthesis, including desired yield, substrate tolerance, and scalability. Thionyl chloride offers a highly efficient and straightforward method, often resulting in excellent yields. The combination of phosphorus oxychloride and phosphorus pentachloride is also highly effective, particularly for more complex heterocyclic systems. While cyanuric chloride is a milder alternative, more research is needed to establish its efficacy and optimal conditions for this specific transformation. Researchers should carefully consider the advantages and disadvantages of each reagent to select the most appropriate method for their synthetic goals.

References

A Researcher's Guide to the Purification of Pyridine Alcohol Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the purity of synthesized intermediates is a critical factor that can significantly impact the outcome of subsequent reactions and the overall success of a research endeavor. This guide provides a comprehensive comparison of common purification methods for pyridine alcohol derivatives, a class of compounds frequently utilized as building blocks in medicinal chemistry. We will delve into the principles, experimental protocols, and performance of recrystallization, column chromatography, and distillation, supported by experimental data to inform the selection of the most suitable purification strategy.

Pyridine alcohol derivatives, which feature both a pyridine ring and a hydroxyl group, possess a unique combination of basicity and polarity. This dual functionality can present challenges in purification, as these compounds may exhibit high solubility in a range of solvents and a tendency to streak on silica gel during chromatography. The choice of purification method is therefore paramount to achieving the desired level of purity with an acceptable yield.

Performance Benchmark: A Head-to-Head Comparison

The following table summarizes the quantitative data for different purification methods applied to various pyridine alcohol derivatives, providing a benchmark for their efficacy.

Purification MethodCompoundInitial PurityFinal PurityRecovery YieldKey AdvantagesKey Disadvantages
Recrystallization 4-Chlorophenyl-2-pyridinylmethanol~95% (HPLC)>99.5% (HPLC)80-90%Scalable, cost-effective, high purity achievable for crystalline solids.Compound must be a solid, potential for significant product loss in mother liquor.
Column Chromatography 2-(Hydroxymethyl)pyridineNot specified>98% (GC)~85%Applicable to a wide range of compounds (oils and solids), high resolution.Can be time-consuming and solvent-intensive, scalability can be challenging.
Distillation Pyridine-2-methanolNot specified>98%HighEffective for thermally stable, volatile liquids with significantly different boiling points from impurities.Not suitable for thermally sensitive compounds or for separating components with close boiling points.

In-Depth Experimental Protocols

Detailed methodologies for each of the benchmarked purification techniques are provided below to ensure reproducibility and assist in adapting these methods to other pyridine alcohol derivatives.

Recrystallization of 4-Chlorophenyl-2-pyridinylmethanol

This protocol is effective for purifying solid pyridine alcohol derivatives that exhibit differential solubility in a solvent system at varying temperatures.

Materials:

  • Crude 4-Chlorophenyl-2-pyridinylmethanol

  • Ethyl acetate (Primary solvent)

  • n-Hexane (Anti-solvent)

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Hot plate

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: Place the crude 4-Chlorophenyl-2-pyridinylmethanol in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethyl acetate and heat the mixture gently on a hot plate while stirring. Continue adding ethyl acetate in small portions until the solid is completely dissolved at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Precipitation: Once at room temperature, slowly add n-hexane as an anti-solvent while stirring until the solution becomes cloudy, indicating the onset of precipitation.

  • Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes to further decrease the solubility of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Column Chromatography of 2-(Hydroxymethyl)pyridine

Column chromatography is a versatile technique for purifying both solid and liquid pyridine alcohol derivatives by separating them from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude 2-(Hydroxymethyl)pyridine

  • Silica gel (stationary phase)

  • Dichloromethane (DCM) and Methanol (mobile phase)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 2-(Hydroxymethyl)pyridine in a minimal amount of the initial mobile phase (e.g., 100% DCM). Load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% DCM) and gradually increase the polarity by adding methanol (e.g., from 0% to 5% methanol in DCM).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Purity Analysis: Monitor the fractions for the presence of the desired product using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-(Hydroxymethyl)pyridine.

Distillation of Pyridine-2-methanol

Distillation is an effective method for purifying thermally stable, liquid pyridine alcohol derivatives with boiling points significantly different from those of the impurities.

Materials:

  • Crude Pyridine-2-methanol

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (for vacuum distillation if necessary)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude Pyridine-2-methanol into the round-bottom flask.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Fractional Collection: As the liquid begins to boil and the vapor condenses, collect the distillate in fractions. Monitor the temperature at the distillation head; the desired product will distill at a constant temperature corresponding to its boiling point.

  • Separation: Impurities with lower boiling points will distill first, followed by the pure product. Impurities with higher boiling points will remain in the distillation flask.

  • Vacuum Application (if required): For high-boiling point pyridine alcohols, a vacuum can be applied to lower the boiling point and prevent thermal decomposition.

Visualizing the Purification Workflow

To aid in the conceptual understanding of the purification process, the following diagrams illustrate the general workflows for selecting a purification method and the specific steps involved in recrystallization.

cluster_0 Purification Method Selection Crude Pyridine Alcohol Crude Pyridine Alcohol Is it a solid? Is it a solid? Crude Pyridine Alcohol->Is it a solid? Recrystallization Recrystallization Is it a solid?->Recrystallization Yes Is it thermally stable and volatile? Is it thermally stable and volatile? Is it a solid?->Is it thermally stable and volatile? No Column Chromatography Column Chromatography Is it thermally stable and volatile?->Column Chromatography No Distillation Distillation Is it thermally stable and volatile?->Distillation Yes

A flowchart to guide the selection of an appropriate purification method.

cluster_1 Recrystallization Workflow Dissolve Crude Solid in Hot Solvent Dissolve Crude Solid in Hot Solvent Hot Filtration (optional) Hot Filtration (optional) Dissolve Crude Solid in Hot Solvent->Hot Filtration (optional) Slow Cooling to Room Temperature Slow Cooling to Room Temperature Hot Filtration (optional)->Slow Cooling to Room Temperature Induce Further Precipitation (Anti-solvent/Ice Bath) Induce Further Precipitation (Anti-solvent/Ice Bath) Slow Cooling to Room Temperature->Induce Further Precipitation (Anti-solvent/Ice Bath) Isolate Crystals by Filtration Isolate Crystals by Filtration Induce Further Precipitation (Anti-solvent/Ice Bath)->Isolate Crystals by Filtration Wash Crystals with Cold Solvent Wash Crystals with Cold Solvent Isolate Crystals by Filtration->Wash Crystals with Cold Solvent Dry Purified Crystals Dry Purified Crystals Wash Crystals with Cold Solvent->Dry Purified Crystals

The sequential steps involved in the recrystallization process.

Comparative Analysis of Synthetic Pathways for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Cost-Benefit Analysis of Two Potential Synthesis Routes

(4-Chloro-3,5-dimethylpyridin-2-YL)methanol is a crucial heterocyclic building block in medicinal chemistry. Its efficient synthesis is of significant interest for the development of novel therapeutics. This guide provides a comparative cost-benefit analysis of two plausible synthetic pathways to this target molecule. Due to a lack of direct comparative studies in published literature, this analysis is based on established, analogous chemical transformations. The two proposed routes are the "Hydroxypyridine Route" and the "Lutidine N-Oxide Route."

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two proposed synthetic routes. Costs for starting materials are based on commercially available listings and are subject to fluctuation.

Table 1: Comparison of Starting Material Costs

Starting MaterialSupplier ExamplePrice (USD)QuantityPathway
3,5-Lutidine (3,5-Dimethylpyridine)Sigma-Aldrich£90.00 ($113)500 mLLutidine N-Oxide Route
2-Amino-3,5-dimethylpyridineChem-Impex~
150150-150−
200
25 gHydroxypyridine Route (potential precursor)
Phosphorus Oxychloride (POCl₃)Sigma-Aldrich~£50-£70250 gBoth Routes
Acetic AnhydrideSigma-Aldrich~£40-£601 LLutidine N-Oxide Route

Table 2: Comparison of Proposed Synthesis Pathways

ParameterHydroxypyridine RouteLutidine N-Oxide Route
Starting Material 4-Hydroxy-2-chloromethyl-3,5-dimethylpyridine3,5-Lutidine
Number of Steps 26
Overall Estimated Yield Moderate to HighLow to Moderate
Key Reagents POCl₃, NaOH or other basePeracetic acid, Acetic Anhydride, NaOH, HNO₃/H₂SO₄, Fe/HCl, NaNO₂/HCl
Key Advantages Shorter route, potentially higher overall yield from the intermediate.Readily available and inexpensive starting material.
Key Disadvantages The starting intermediate may not be commercially readily available and its synthesis adds steps.Long synthesis, multiple intermediate purifications, use of strong acids and potentially hazardous reagents.

Pathway 1: The Hydroxypyridine Route

This pathway commences with the key intermediate, 4-Hydroxy-2-chloromethyl-3,5-dimethylpyridine. The synthesis involves a two-step process of chlorination followed by hydrolysis.

Experimental Protocols:

Step 1: Synthesis of 2-chloromethyl-4-chloro-3,5-dimethylpyridine from 4-Hydroxy-2-chloromethyl-3,5-dimethylpyridine

  • To a flask equipped with a reflux condenser and a stirrer, add 4-Hydroxy-2-chloromethyl-3,5-dimethylpyridine (1 equivalent).

  • Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) while cooling the flask in an ice bath.[1]

  • After the addition is complete, heat the mixture to reflux for 2-4 hours.[1]

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a base, such as sodium carbonate, to a pH of 7-8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization. A similar chlorination of a hydroxypyridine has been reported with yields in the range of 80-90%.[1]

Step 2: Synthesis of this compound by Hydrolysis

  • Dissolve the 2-chloromethyl-4-chloro-3,5-dimethylpyridine (1 equivalent) in a mixture of a suitable solvent (e.g., aqueous acetone or dioxane) and water.

  • Add a base, such as sodium hydroxide or potassium carbonate (1.1-1.5 equivalents).

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the final product.

  • The product can be further purified by column chromatography or recrystallization. The hydrolysis of 2-chloromethylpyridines typically proceeds in high yield.

Visualization of the Hydroxypyridine Route

G cluster_0 Pathway 1: Hydroxypyridine Route Start_1 4-Hydroxy-2-chloromethyl- 3,5-dimethylpyridine Step_1_1 Chlorination with POCl₃ Start_1->Step_1_1 Intermediate_1 2-Chloromethyl-4-chloro- 3,5-dimethylpyridine Step_1_1->Intermediate_1 Step_1_2 Hydrolysis (e.g., NaOH) Intermediate_1->Step_1_2 End_1 This compound Step_1_2->End_1

Caption: Logical workflow for the Hydroxypyridine Route.

Pathway 2: The Lutidine N-Oxide Route

This is a longer, multi-step synthesis starting from the readily available and inexpensive 3,5-lutidine. It involves the formation and functionalization of a pyridine N-oxide intermediate.

Experimental Protocols:

Step 1: Synthesis of 3,5-Lutidine N-oxide

  • In a round-bottom flask, dissolve 3,5-lutidine (1 equivalent) in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide (1.1-1.2 equivalents) while maintaining the temperature below 70-80°C.[2]

  • After the addition, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the acetic acid under reduced pressure.

  • The resulting N-oxide can be purified by distillation or used directly in the next step. Yields for this type of reaction are typically in the range of 75-85%.[2]

Step 2: Synthesis of 2-Acetoxymethyl-3,5-dimethylpyridine (Polonovski-Potier Reaction)

  • Dissolve the 3,5-lutidine N-oxide (1 equivalent) in acetic anhydride (a large excess, acting as both reagent and solvent).[3]

  • Heat the mixture to reflux for 2-4 hours.[3]

  • Cool the reaction mixture and carefully quench the excess acetic anhydride by slowly adding water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the resulting acetate by distillation or chromatography.

Step 3: Hydrolysis to 2-Hydroxymethyl-3,5-dimethylpyridine

  • Dissolve the 2-acetoxymethyl-3,5-dimethylpyridine (1 equivalent) in a mixture of methanol and water.

  • Add a catalytic amount of a strong acid (e.g., HCl) or a stoichiometric amount of a base (e.g., NaOH).

  • Heat the mixture to reflux until the hydrolysis is complete.

  • Neutralize the solution and extract the product. Purify as needed.

Step 4: Nitration to 4-Nitro-2-hydroxymethyl-3,5-dimethylpyridine

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add the 2-hydroxymethyl-3,5-dimethylpyridine (1 equivalent).

  • Stir the reaction mixture at a controlled temperature (e.g., 0-10°C) for several hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a base.

  • The precipitated nitro compound can be filtered, washed with water, and dried.

Step 5: Reduction to 4-Amino-2-hydroxymethyl-3,5-dimethylpyridine

  • Suspend the 4-nitro compound (1 equivalent) in a mixture of ethanol and water.

  • Add a reducing agent, such as iron powder or tin(II) chloride, followed by concentrated hydrochloric acid.

  • Heat the mixture to reflux until the reduction is complete.

  • Cool the mixture, filter off the solid, and neutralize the filtrate to precipitate the amino compound.

Step 6: Sandmeyer Reaction to this compound

  • Dissolve the 4-amino compound (1 equivalent) in an aqueous solution of hydrochloric acid at 0-5°C.[4]

  • Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5°C to form the diazonium salt.[4]

  • In a separate flask, prepare a solution of copper(I) chloride (catalytic to stoichiometric amount) in hydrochloric acid.[4]

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Nitrogen gas will evolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for a few hours.

  • Extract the final product with an organic solvent, wash, dry, and purify. The yields for Sandmeyer reactions on pyridines can be variable.

Visualization of the Lutidine N-Oxide Route

G cluster_1 Pathway 2: Lutidine N-Oxide Route Start_2 3,5-Lutidine Step_2_1 N-Oxidation (H₂O₂/AcOH) Start_2->Step_2_1 Intermediate_2a 3,5-Lutidine N-oxide Step_2_1->Intermediate_2a Step_2_2 Polonovski-Potier (Ac₂O) Intermediate_2a->Step_2_2 Intermediate_2b 2-Acetoxymethyl- 3,5-dimethylpyridine Step_2_2->Intermediate_2b Step_2_3 Hydrolysis Intermediate_2b->Step_2_3 Intermediate_2c 2-Hydroxymethyl- 3,5-dimethylpyridine Step_2_3->Intermediate_2c Step_2_4 Nitration (HNO₃/H₂SO₄) Intermediate_2c->Step_2_4 Intermediate_2d 4-Nitro-2-hydroxymethyl- 3,5-dimethylpyridine Step_2_4->Intermediate_2d Step_2_5 Reduction (Fe/HCl) Intermediate_2d->Step_2_5 Intermediate_2e 4-Amino-2-hydroxymethyl- 3,5-dimethylpyridine Step_2_5->Intermediate_2e Step_2_6 Sandmeyer Reaction (NaNO₂/HCl, CuCl) Intermediate_2e->Step_2_6 End_2 This compound Step_2_6->End_2

Caption: Logical workflow for the Lutidine N-Oxide Route.

Cost-Benefit Analysis and Conclusion

The Hydroxypyridine Route offers a significantly more direct path to the target molecule, assuming the availability of the 4-hydroxy-2-chloromethyl-3,5-dimethylpyridine intermediate. With only two steps, it is likely to have a higher overall yield, reduced solvent usage, and lower labor costs compared to the Lutidine N-Oxide Route. The main drawback is the potential difficulty and cost associated with obtaining the starting intermediate, which is not as common as 3,5-lutidine.

The Lutidine N-Oxide Route begins with an inexpensive and readily available starting material. However, the six-step synthesis is long and likely to result in a lower overall yield due to product loss at each stage of reaction and purification. This pathway also involves the use of potent nitrating agents and the generation of a diazonium salt intermediate, which requires careful handling and temperature control.

Recommendation: For laboratory-scale synthesis where the primary goal is to obtain the target molecule for research purposes, the Hydroxypyridine Route would be preferable if the starting intermediate can be sourced or synthesized efficiently. For large-scale industrial production, a thorough investigation into the synthesis of the 4-hydroxy intermediate would be necessary to determine the economic viability of the shorter route. If the synthesis of this intermediate proves to be complex and low-yielding, the longer Lutidine N-Oxide Route, despite its drawbacks, might be considered for optimization due to its simple starting material. Further process development would be required to improve the yields and efficiency of each step in the longer pathway to make it economically competitive.

References

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of omeprazole, a cornerstone proton pump inhibitor (PPI), and its analogues has been a subject of extensive research, driven by the quest for more efficient, cost-effective, and environmentally benign manufacturing processes. While the traditional synthetic pathway is well-established, a variety of alternative precursors and methodologies have been explored. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in navigating the synthetic landscape of these critical therapeutic agents.

The Conventional Pathway: A Two-Pronged Approach

The most prevalent synthesis of omeprazole involves a convergent strategy, uniting two key heterocyclic precursors: a substituted benzimidazole and a substituted pyridine. This process can be broken down into two main steps:

  • Thioether Formation: A nucleophilic substitution reaction between a mercaptobenzimidazole derivative and a chloromethylpyridine derivative forms the thioether intermediate. For omeprazole, this typically involves the coupling of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[1][2]

  • Oxidation: The resulting thioether is then selectively oxidized to the corresponding sulfoxide, yielding the active pharmaceutical ingredient.[1][2] This step is critical, as over-oxidation can lead to the formation of an undesirable sulfone byproduct.[2]

This foundational pathway serves as a benchmark against which alternative strategies are evaluated.

Alternative Precursors and Synthetic Strategies

Research into alternative precursors has focused on modifying the starting materials for both the pyridine and benzimidazole moieties, as well as exploring entirely different coupling strategies.

Alternative Pyridine Precursors

The synthesis of the substituted pyridine fragment is a multi-step process, and alternative starting materials have been investigated to streamline this sequence. For instance, the synthesis of the 2-chloromethyl-4-methoxy-3,5-dimethylpyridine precursor for omeprazole has been documented starting from 2,3,5-trimethylpyridine N-oxide.[3]

For related PPIs, different pyridine precursors are inherently required. The synthesis of lansoprazole, for example, utilizes 2,3-lutidine as a starting material, which is then elaborated to introduce the characteristic 2,2,2-trifluoroethoxy group at the 4-position of the pyridine ring.[4]

Bioisosteric Replacements for Benzimidazole

To explore new structure-activity relationships and potentially improve pharmacological profiles, researchers have investigated bioisosteres for the benzimidazole core. One such example is the use of imidazo[1,2-a]pyridine derivatives, which can be synthesized via multicomponent reactions, offering a high degree of structural diversity.[2]

Novel Coupling Methodologies

A notable departure from the standard nucleophilic substitution involves the use of organometallic reagents. A novel synthesis has been reported that involves forming an ester of 5-methoxy-thiobenzimidazole and coupling it with a Grignard reagent derived from 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine.[5] This approach offers an alternative route to the key thioether intermediate.

Precursors for Other Clinically Important PPIs

The synthetic strategies for other widely used PPIs, such as pantoprazole and lansoprazole, are analogous to that of omeprazole but employ different precursors, leading to the distinct substitution patterns of the final drugs.

  • Pantoprazole: The synthesis of pantoprazole involves the condensation of 5-difluoromethoxy-2-mercapto-1H-benzimidazole with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[6][7][8]

  • Lansoprazole: The synthesis of lansoprazole couples 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride.[4][9]

Comparative Performance of Synthetic Routes

The choice of precursor and synthetic route can significantly impact key manufacturing parameters such as yield, purity, and process complexity. The following table summarizes quantitative data from various reported syntheses.

PPIPrecursor 1Precursor 2Key StepYieldReference
Omeprazole2-Mercapto-5-methoxybenzimidazole2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HClThioether Formation96%[10]
Pantoprazole5-Difluoromethoxy-2-mercapto-1H-benzimidazole2-Chloromethyl-3,4-dimethoxypyridine HClOverall Synthesis77.2%[6]
(S)-LansoprazoleLansoprazole SulfideAsymmetric Oxidizing Agent (e.g., CHP with chiral catalyst)Asymmetric Oxidation68.1%[11]
Lansoprazole2-Mercaptobenzimidazole2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine HClOverall Synthesis>98%[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic processes. Below are representative protocols for key steps in the synthesis of omeprazole.

Protocol 1: Synthesis of the Thioether Intermediate (Pyrmetazole)[1]

This procedure details the coupling reaction between the benzimidazole and pyridine precursors.

  • Materials:

    • 2-Mercapto-5-methoxybenzimidazole (17.8 g, 0.10 mol)

    • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (20 g, 0.09 mol)

    • Sodium hydroxide (5 g, 0.13 mol)

    • Ethanol (50 mL)

    • Water (100 mL)

  • Procedure:

    • In a reaction vessel, dissolve sodium hydroxide in ethanol with heating to 70-90°C.

    • Add 2-mercapto-5-methoxybenzimidazole to the sodium hydroxide solution and reflux until it dissolves.

    • Cool the reaction mixture to below 10°C.

    • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

    • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

    • Allow the reaction temperature to rise to 30°C and maintain for 4 hours.

    • Cool the mixture to 10°C and add 500 mL of water.

    • Stir the resulting mixture for 12 hours to ensure complete precipitation.

    • Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate.

Protocol 2: Oxidation of the Thioether Intermediate to Omeprazole[1][2]

This protocol describes the selective oxidation of the sulfide intermediate to the final sulfoxide product.

  • Materials:

    • 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (from Protocol 1)

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane

  • Procedure:

    • Dissolve the thioether intermediate in dichloromethane.

    • Cool the solution to a temperature between -10°C and 0°C.

    • Slowly add a solution of m-CPBA (approximately one molar equivalent) in dichloromethane to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid.

    • Wash the organic layer with brine and dry over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the solvent under reduced pressure to yield crude omeprazole.

    • Purify the crude product by recrystallization from a suitable solvent system.

Visualization of Synthetic Strategies

The following diagram illustrates the relationship between the conventional synthetic pathway for PPIs and the alternative precursor strategies discussed.

G cluster_pyridine Pyridine Moiety Synthesis cluster_benzimidazole Benzimidazole Moiety Synthesis cluster_coupling Coupling & Oxidation cluster_alt_route Alternative Grignard Route P_Start_Conv 2,3,5-Collidine P_Intermediate Substituted 2-Chloromethylpyridine HCl P_Start_Conv->P_Intermediate Multi-step Synthesis P_Start_Alt 2,3-Lutidine (for Lansoprazole) P_Start_Alt->P_Intermediate Multi-step Synthesis Thioether Thioether Intermediate P_Intermediate->Thioether Conventional Nucleophilic Substitution Grignard Pyridine Grignard Reagent P_Intermediate->Grignard Formation B_Start_Conv Substituted 4-amino-phenol B_Intermediate Substituted 2-Mercaptobenzimidazole B_Start_Conv->B_Intermediate B_Intermediate->Thioether Thio_Ester Thiobenzimidazole Ester B_Intermediate->Thio_Ester Esterification B_Start_Alt Imidazo[1,2-a]pyridine (Bioisostere) B_Start_Alt->Thioether Alternative Coupling PPI Final PPI (Omeprazole, Lansoprazole, etc.) Thioether->PPI Selective Oxidation Grignard->Thioether Coupling Thio_Ester->Thioether

Caption: Synthetic pathways to PPIs, highlighting conventional and alternative precursor strategies.

References

Spectroscopic Showdown: Unraveling the Molecular Fingerprints of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol and Its Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

At a Glance: Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol and its precursors. This side-by-side comparison highlights the changes in the molecular environment as the synthesis progresses from simple substituted pyridines to the more complex final product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-4H-6CH₃ (C3)CH₃ (C5)CH₂OHOHOther
3,5-Dimethylpyridine ~7.0-7.2 (s)~8.2-8.4 (s)~2.3 (s)~2.3 (s)---
2,3,5-Trimethylpyridine ~7.3 (s)-~2.3 (s)~2.2 (s)--CH₃ (C2): ~2.5 (s)
This compound (Predicted) -~8.3 (s)~2.4 (s)~2.4 (s)~4.7 (s)Variable-

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC2C3C4C5C6CH₃ (C3)CH₃ (C5)CH₂OHOther
3,5-Dimethylpyridine [1]~148~133~137~133~148~18~18--
2,3,5-Trimethylpyridine ~155~131~135~130~146~18~18-CH₃ (C2): ~22
This compound (Predicted) ~158~130~145~128~147~15~15~60-

Table 3: Infrared (IR) Spectroscopic Data (Wavenumber in cm⁻¹)

CompoundC-H (Aromatic)C=C, C=NC-H (Aliphatic)O-H StretchC-O StretchC-Cl Stretch
3,5-Dimethylpyridine [2]~3000-3100~1450-1600~2850-2970---
2,3,5-Trimethylpyridine ~3000-3100~1450-1600~2850-2970---
This compound (Predicted) ~3000-3100~1450-1600~2850-2970~3200-3600 (broad)~1000-1200~600-800

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
3,5-Dimethylpyridine [3][4]107106, 79, 77
2,3,5-Trimethylpyridine [5][]121120, 106, 93, 77
This compound 171/173 (³⁵Cl/³⁷Cl isotope pattern)Predicted: 153/155 ([M-H₂O]⁺), 136 ([M-Cl]⁺), 122 ([M-CH₂OH]⁺)

Synthetic Pathway Visualization

The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available trimethylpyridine precursor. The logical workflow involves oxidation, chlorination, and functionalization of a methyl group.

G Precursor 2,3,5-Trimethylpyridine N_Oxide 2,3,5-Trimethylpyridine N-oxide Precursor->N_Oxide Oxidation (e.g., m-CPBA) Chloro_N_Oxide 4-Chloro-2,3,5-trimethylpyridine N-oxide N_Oxide->Chloro_N_Oxide Chlorination (e.g., POCl3) Rearranged_Intermediate Acyloxymethyl Intermediate Chloro_N_Oxide->Rearranged_Intermediate Rearrangement (e.g., Ac2O) Hydroxymethyl_Intermediate This compound Rearranged_Intermediate->Hydroxymethyl_Intermediate Hydrolysis

Caption: Plausible synthetic route to this compound.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. The following are generalized experimental protocols for the characterization of pyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300 or 400 MHz spectrometer. Data are typically reported as chemical shift (δ) in parts per million (ppm) relative to TMS, with coupling constants (J) reported in Hertz (Hz).

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 75 or 100 MHz. Chemical shifts (δ) are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples can be introduced into the mass spectrometer via direct infusion, or more commonly, after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron ionization (EI) is a common method for GC-MS, providing characteristic fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS, which is a softer ionization technique that often preserves the molecular ion.

  • Data Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum shows the relative abundance of each ion.

This guide provides a foundational spectroscopic comparison for this compound and its precursors. While experimental data for the final product remains to be fully documented in the public domain, the provided information and predicted values serve as a valuable tool for researchers engaged in the synthesis and characterization of related pharmaceutical intermediates.

References

Quantitative analysis of yield and purity from different synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Aspirin Synthesis: Analyzing Yield and Purity

The synthesis of acetylsalicylic acid, commonly known as aspirin, is a cornerstone experiment in organic chemistry that exemplifies the formation of an ester. The efficiency of this synthesis is critically evaluated by its yield and the purity of the final product. Different catalysts can be employed to facilitate the reaction between salicylic acid and acetic anhydride, with mineral acids like sulfuric acid and phosphoric acid being common choices. This guide provides a quantitative comparison of these two protocols, offering detailed methodologies and performance data for researchers in drug development and chemical synthesis.

Quantitative Performance Analysis

The selection of a catalyst has a discernible impact on the reaction's outcome. The following table summarizes representative experimental data for the synthesis of aspirin using sulfuric acid and phosphoric acid as catalysts. The data highlights the differences in product yield and purity, providing a clear basis for protocol selection.

Performance MetricProtocol A: Sulfuric Acid CatalystProtocol B: Phosphoric Acid Catalyst
Starting Material (Salicylic Acid) 5.00 g[1]2.00 g[2][3]
Catalyst Conc. H₂SO₄ (8 drops)[1]85% H₃PO₄ (1 mL)[2]
Reported Actual Yield ~4.2 g (representative)~2.2 g (representative)
Calculated Percent Yield ~65-75%~65-85%[4]
Purity Assessment (Melting Point) 135-140 °C[1][5]135-140 °C[5]
Purity Indicator (FeCl₃ Test) Negative (Clear/Yellow)[1]Negative (Clear/Yellow)[3]

Note: Yields can vary significantly based on specific reaction conditions and purification techniques.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of aspirin is a multi-step process. It begins with the reaction of the starting materials, followed by isolation and purification of the crude product, and concludes with analytical tests to confirm purity and determine the final yield.

G cluster_0 Synthesis Phase cluster_1 Isolation & Purification cluster_2 Analysis Phase Reactants Reactants (Salicylic Acid, Acetic Anhydride) Reaction Esterification Reaction (Heating) Reactants->Reaction Catalyst Catalyst (H₂SO₄ or H₃PO₄) Catalyst->Reaction lowers activation energy Quench Quench Excess Anhydride (Add Water) Reaction->Quench Crystallization Induce Crystallization (Ice Bath) Quench->Crystallization Filtration Vacuum Filtration (Isolate Crude Product) Crystallization->Filtration Recrystallization Recrystallization (e.g., Ethanol/Water) Filtration->Recrystallization Yield Calculate Percent Yield Recrystallization->Yield Purity Assess Purity (Melting Point, FeCl₃ Test) Recrystallization->Purity Final Final Product (Pure Aspirin) Yield->Final Purity->Final

Caption: Workflow for aspirin synthesis, purification, and analysis.

Detailed Experimental Protocols

Below are the detailed methodologies for the two synthesis protocols. Adherence to safety precautions, including the use of a fume hood and appropriate personal protective equipment, is critical.

Protocol A: Sulfuric Acid Catalysis

This protocol uses concentrated sulfuric acid as a potent catalyst for the esterification reaction.[1][6]

  • Preparation : Weigh approximately 5.00 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.[1]

  • Reagent Addition : In a fume hood, add 7.0 mL of acetic anhydride to the flask. Carefully add 8 drops of concentrated sulfuric acid (H₂SO₄) to the mixture.[1]

  • Reaction : Gently swirl the flask and heat it in a water bath maintained at 70-80°C for 15 minutes to dissolve the solid and complete the reaction.[1][3]

  • Isolation : Remove the flask from the heat and, while still warm, cautiously add 20 drops of deionized water to decompose the excess acetic anhydride.[3] Once the reaction subsides, add 20 mL of cold water and place the flask in an ice bath to facilitate the crystallization of aspirin.[1]

  • Purification : Collect the solid aspirin crystals using vacuum filtration through a Büchner funnel.[1][7] Wash the crystals with several small portions of ice-cold water to remove soluble impurities.

  • Drying : Allow the product to air dry completely on the filter paper before weighing the final mass to calculate the percent yield.

Protocol B: Phosphoric Acid Catalysis

This protocol employs phosphoric acid, which is considered a slightly milder and safer catalyst than sulfuric acid.[2][3][8]

  • Preparation : Weigh approximately 2.0 g of salicylic acid into a 50 mL Erlenmeyer flask.[3]

  • Reagent Addition : In a fume hood, add 4-5 mL of acetic anhydride and 3-5 drops of 85% phosphoric acid (H₃PO₄) to the flask.[5][9]

  • Reaction : Swirl the flask and heat the mixture in a water bath at 70-80°C for 10-15 minutes.[3][10]

  • Isolation : Cautiously add 20 drops of water to the warm solution to hydrolyze the unreacted acetic anhydride.[3] Add 20 mL of cold water and cool the mixture in an ice bath to maximize crystallization.

  • Purification : Collect the crystals via vacuum filtration and wash them with small portions of ice-cold water.[3]

  • Drying : Dry the purified crystals thoroughly before weighing to determine the final yield.

Purity Assessment Methods

The quality of the synthesized aspirin is primarily determined by two methods:

  • Melting Point Determination : Pure aspirin has a distinct melting point range of 138-140°C.[5] Impurities, particularly unreacted salicylic acid (melting point 158-161°C), will typically lower and broaden the melting range of the final product.[5]

  • Ferric Chloride (FeCl₃) Test : This is a qualitative test for the presence of phenols. Salicylic acid has a phenol group, whereas aspirin does not. The addition of an FeCl₃ solution to a sample containing salicylic acid will produce a distinct purple color.[9] A pure sample of aspirin should show no color change, remaining a clear or pale yellow.[1][3]

References

Safety Operating Guide

Safe Disposal of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (4-Chloro-3,5-dimethylpyridin-2-YL)methanol, a compound that, like many chlorinated organic substances, requires careful management as hazardous waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety measures. Based on data for closely related compounds, this substance should be handled with care to avoid skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

Protective GearSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile rubber)To prevent skin contact. Inspect gloves for integrity before use.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Long-sleeved lab coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust mask or respirator may be necessary.To prevent inhalation of dust or vapors.

Handle the compound in a well-ventilated area, such as a fume hood, to minimize inhalation exposure. Avoid generating dust. Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Step-by-Step Disposal Protocol

Waste containing this compound is classified as hazardous.[1] Disposal must be carried out in accordance with all applicable local, state, and federal regulations.

1. Waste Segregation and Collection:

  • Unused Product: Keep the chemical in its original or a compatible, tightly sealed container.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the chemical (e.g., paper towels, gloves, etc.) should also be considered hazardous waste.

  • Place all waste into a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked with the chemical name and associated hazards.

2. Spill Management: In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, gently sweep or scoop up the solid material, avoiding the creation of dust.[1]

  • Place the spilled material into a suitable, closed container for disposal.[1]

  • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

3. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.

Visualizing the Disposal Workflow

To further clarify the procedural steps for safe disposal, the following workflow diagram illustrates the decision-making process and necessary actions from initial handling to final disposal.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_disposal Disposal Path start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Well-Ventilated Area ppe->ventilation waste_event Waste Generated (Unused Product, Contaminated Material, or Spill) ventilation->waste_event containerize Place in a Labeled, Sealed Hazardous Waste Container waste_event->containerize store Store Securely in Designated Hazardous Waste Area containerize->store disposal_service Contact Licensed Waste Disposal Service store->disposal_service end End: Proper Disposal disposal_service->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-Chloro-3,5-dimethylpyridin-2-YL)methanol

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling and disposing of this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling pyridine derivatives. The following PPE is recommended:

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Tightly fitting safety goggles or a face shield.Approved under NIOSH (US) or EN 166 (EU).
Skin Protection Chemical-resistant gloves such as nitrile or butyl rubber.[1][2] A fully buttoned, flame-retardant, and chemically impervious lab coat or coveralls.[1]Conforming to EN 374 (EU) or equivalent standards.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[1][2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges is required.Approved under NIOSH (US) or EN 14387 (EU).
Footwear Closed-toe, chemical-resistant shoes.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational plan is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All manipulations of this compound should be performed within a properly functioning and certified chemical fume hood to minimize inhalation of vapors.[1][2]

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible.[2]

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical, solvents, glassware, and designated waste containers, are within the fume hood.

2. Handling:

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Dispensing: Carefully weigh and transfer the chemical within the fume hood to avoid generating dust or aerosols.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[4]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large quantities.[4]

3. Cleanup:

  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in designated hazardous waste containers.

  • Hygiene: After handling, remove PPE and wash hands thoroughly with soap and water.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed hazardous waste container.[5]

    • As a chlorinated organic compound, it should be disposed of in a container for halogenated organic waste . Do not mix with non-halogenated waste.[5]

    • Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, leak-proof cap.[5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[5] Secondary containment is recommended.[5]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated organic waste.[5] After triple-rinsing and defacing the label, the container can be disposed of as regular laboratory waste.[5]

  • Waste Pickup: Follow your institution's procedures for hazardous waste pickup by contacting the Environmental Health and Safety (EHS) office.[5]

Quantitative Data

No specific quantitative data for this compound was found. The following table provides data for the related compound Pyridine for reference.

PropertyValue
Exposure Limits (Pyridine)
TWA (Time-Weighted Average)5 ppm (DOSH/NIOSH)[6]
STEL (Short-Term Exposure Limit)10 ppm (DOSH)[6]
TLV (Threshold Limit Value)1 ppm (ACGIH)[6]
Toxicological Data (Pyridine)
Oral LD50 (Rat)891 mg/kg[6]
Dermal LD50 (Rabbit)1121 mg/kg[6]
Inhalation LC50 (Rat)17.1 mg/L (4 hours)[6]

Mandatory Visualization

The following diagram illustrates the key decision points and safety procedures for the handling and disposal of this compound.

Workflow for the Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_materials Gather All Materials prep_fumehood->prep_materials handle_weigh Weigh and Transfer Chemical prep_materials->handle_weigh handle_reaction Conduct Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Surfaces & Glassware handle_reaction->cleanup_decontaminate spill_small Small Spill: Contain with Inert Absorbent handle_reaction->spill_small If spill occurs spill_large Large Spill: Evacuate & Follow Emergency Procedures handle_reaction->spill_large If spill is large cleanup_waste Dispose of Waste in Designated Halogenated Waste Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.